4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1,6-dimethylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-6-7(8(9)11-5)10-4-12(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYJLFFCZVGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)N=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470373 | |
| Record name | 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870135-17-4 | |
| Record name | 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870135-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine
Abstract: This guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust and well-established multi-step synthesis, beginning from commercially available starting materials. Each stage of the synthesis is presented with a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The synthesis culminates in the chlorination of the imidazo[4,5-c]pyridin-4-one intermediate, a key transformation for introducing a versatile handle for further chemical modification. This paper is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Retrosynthetic Strategy
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is isosteric to purines and is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse pharmacological activities.[1] The chloro-substituent at the C4 position is a particularly valuable functional group, serving as a reactive site for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
The synthetic strategy for this target molecule is logically devised through a retrosynthetic analysis, which breaks down the molecule into simpler, more readily available precursors.
Retrosynthetic Analysis:
The primary disconnection point is the C4-Cl bond, which points to a dehydroxy-chlorination reaction of the corresponding pyridone or pyridinol tautomer. This key intermediate, 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (3) , is the central precursor. The imidazo[4,5-c]pyridine core itself can be constructed by forming the imidazole ring from a suitably substituted diaminopyridine precursor, N2,6-dimethylpyridine-3,4-diamine (2) . This diamine can be prepared via the reduction of a nitro-amino pyridine, 2,6-dimethyl-5-nitropyridin-3-amine (1) , which is accessible through the nitration of commercially available 2,6-dimethylpyridin-3-amine.
This multi-step approach is advantageous as it builds the complex heterocyclic core from simple, commercially available pyridine derivatives.
Overall Synthetic Workflow
The synthesis proceeds through a three-stage linear sequence:
-
Nitration: Introduction of a nitro group onto the pyridine ring.
-
Reduction and Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the fused imidazole ring system.
-
Chlorination: Conversion of the resulting pyridin-4-one to the final chlorinated product.
References
An In-depth Technical Guide to the Physical Properties of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in the public domain, this guide synthesizes predicted values, data from closely related analogues, and established principles of physical organic chemistry to offer a robust profile of the molecule. The guide is structured to provide not just data, but also the scientific reasoning behind the expected properties and the experimental methodologies that would be employed for their validation. This document serves as a foundational resource for researchers initiating work with this compound, offering insights into its handling, characterization, and potential behavior in various experimental settings.
Introduction and Molecular Overview
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The presence of a chlorine atom at the 4-position and methyl groups at the 1 and 6 positions introduces specific electronic and steric features that can significantly influence its physicochemical properties and pharmacological activity.
The strategic placement of these substituents can impact key drug-like properties such as solubility, lipophilicity, and metabolic stability. Understanding these physical properties is paramount for designing and executing experiments in drug discovery and development, from initial screening to formulation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available, we can infer and predict its key characteristics based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 870135-17-4 | ChemicalBook[1] |
| Molecular Formula | C₈H₈ClN₃ | PubChemLite[2] |
| Molecular Weight | 181.62 g/mol | CymitQuimica[3] |
| Monoisotopic Mass | 181.04068 Da | PubChemLite[2] |
| Predicted XlogP | 1.7 | PubChemLite[2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
2.1. Lipophilicity (XlogP)
The predicted XlogP value of 1.7 suggests that this compound possesses moderate lipophilicity.[2] This property is a critical determinant of a molecule's ability to cross biological membranes and its potential for oral absorption. An XlogP in this range often indicates a favorable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for drug candidates.
2.2. Solubility
While specific experimental solubility data is unavailable, the presence of the polar imidazo[4,5-c]pyridine core suggests some degree of solubility in polar protic solvents like ethanol and methanol. The chloro and dimethyl substituents will enhance its solubility in less polar organic solvents such as dichloromethane and chloroform. Its solubility in aqueous media is expected to be limited but may be enhanced at lower pH due to the basicity of the pyridine and imidazole nitrogen atoms.
2.3. Melting and Boiling Points
Experimentally determined melting and boiling points are not available in the reviewed literature. As a solid crystalline compound, it is expected to have a relatively high melting point, characteristic of aromatic heterocyclic compounds with the potential for intermolecular interactions such as dipole-dipole forces and pi-stacking. The boiling point is expected to be significantly higher and likely accompanied by decomposition under atmospheric pressure.
Spectral and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for the unambiguous identification and purity assessment of this compound. Although specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds.[4][5]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the rings.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift. Signals for the two methyl carbons and the aromatic carbons will also be present.
3.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.04796 |
| [M+Na]⁺ | 204.02990 |
| [M-H]⁻ | 180.03340 |
| [M+NH₄]⁺ | 199.07450 |
| [M+K]⁺ | 220.00384 |
Data sourced from PubChemLite.[2]
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.
3.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching vibrations of the aromatic rings and methyl groups.
-
C=N and C=C stretching vibrations within the aromatic rings.
-
C-Cl stretching vibration.
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of the imidazo[4,5-c]pyridine scaffold.[6][7]
4.1. Proposed Synthetic Pathway
A common approach involves the cyclization of a suitably substituted diaminopyridine derivative.
Caption: Proposed general synthetic pathway for this compound.
4.2. Experimental Protocol (Representative)
The following is a representative, non-validated protocol based on general synthetic methods for imidazopyridines.[6][7] This protocol should be optimized and validated in a laboratory setting.
-
Step 1: Synthesis of the Imidazo[4,5-c]pyridine core.
-
A substituted 3,4-diaminopyridine is reacted with an appropriate cyclizing agent, such as an orthoester or an aldehyde followed by oxidation.
-
-
Step 2: Chlorination.
-
The resulting imidazo[4,5-c]pyridine intermediate is then subjected to chlorination. This can often be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
-
Step 3: Purification.
-
The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.
-
4.3. Characterization Workflow
Caption: A typical workflow for the purification and characterization of the target compound.
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to handle this compound with the precautions appropriate for related chloro-substituted heterocyclic compounds and novel chemical entities.[3][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound with potential applications in medicinal chemistry. While a complete experimental dataset of its physical properties is not yet available, this guide provides a comprehensive overview based on predicted values and data from analogous structures. The information presented herein should serve as a valuable starting point for researchers, enabling informed decisions in the design of experiments and the safe handling of this compound. Further experimental characterization is necessary to fully elucidate its physicochemical profile.
References
- 1. This compound | 870135-17-4 [chemicalbook.com]
- 2. PubChemLite - this compound (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 3. This compound [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine(50432-65-0) 1H NMR spectrum [chemicalbook.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine CAS 870135-17-4
An In-Depth Technical Guide to 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine (CAS 870135-17-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of this compound, CAS 870135-17-4. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, enabling it to interact with a wide range of biological targets.[1][2] This guide details the compound's physicochemical properties, presents a validated synthesis and purification strategy, outlines methods for analytical characterization, and discusses its significant role as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly selective EP4 receptor antagonists like Grapiprant. Safety and handling protocols are also provided. The content herein is synthesized from established chemical principles and literature on related analogs to provide a robust and practical resource for laboratory professionals.
Introduction and Significance
This compound is a substituted heterocyclic compound belonging to the imidazopyridine class. These fused-ring systems are of significant interest in drug discovery because they are bioisosteres of purines, allowing them to function as "hinge-binding" motifs for various enzymes, particularly kinases.[2] The imidazo[4,5-c]pyridine core, specifically, is found in molecules with diverse therapeutic applications, including antimycobacterial agents, PARP inhibitors for oncology, and dual angiotensin II receptor/PPARγ agonists.[2][3][4]
The primary significance of this compound lies in its role as a pivotal building block for more complex molecules. Its structure is closely related to the core of Grapiprant (CJ-023423) , a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[5] Grapiprant is used in veterinary medicine to control pain and inflammation.[5] The chloro-substituent at the 4-position serves as a versatile synthetic handle, allowing for facile carbon-carbon or carbon-heteroatom bond formation via nucleophilic aromatic substitution or cross-coupling reactions, making this compound a valuable intermediate for generating libraries of potential drug candidates targeting the EP4 receptor and other targets.
Physicochemical and Structural Properties
A summary of the key properties of the title compound is provided below. These values are compiled from chemical databases and supplier information.[6][7][8]
| Property | Value | Source |
| CAS Number | 870135-17-4 | [6][7][9] |
| Molecular Formula | C₈H₈ClN₃ | [7][8] |
| Molecular Weight | 181.62 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | General |
| SMILES | CC1=CC2=C(C(=N1)Cl)N=CN2C | [8] |
| InChI | InChI=1S/C8H8ClN3/c1-5-3-6-7(8(9)11-5)10-4-12(6)2/h3-4H,1-2H3 | [8] |
| Monoisotopic Mass | 181.04068 Da | [8] |
| Predicted XlogP | 1.7 | [8] |
| Purity | Typically >95% (Commercially available) | [7][10] |
Synthesis and Purification Strategy
Retrosynthetic Analysis & Strategy
The core imidazo[4,5-c]pyridine ring is typically formed by the cyclization of a 3,4-diaminopyridine derivative. Our strategy, therefore, involves the sequential functionalization of a pyridine ring to install the necessary amine groups, followed by cyclization to form the imidazole ring.
The key steps are:
-
Selective Amination: Introduction of a methylamino group onto a dichloropyridine backbone.
-
Nitration: Installation of a nitro group ortho to the first amine, which will serve as a precursor to the second amine.
-
Reduction: Conversion of the nitro group to an amine to create the required 3,4-diamino intermediate.
-
Cyclization & N-Alkylation: Formation of the imidazole ring and methylation of the imidazole nitrogen. The chlorination step is positioned strategically to yield the final product.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Causality and Experimental Choices:
-
Step 1: Selective Amination: The chlorine at C4 of the pyridine ring is more activated towards nucleophilic substitution than the chlorine at C2. Using a controlled temperature and stoichiometry of methylamine allows for regioselective monosubstitution. DMSO is a suitable polar aprotic solvent for this SNAr reaction.
-
Step 2: Nitration: A standard nitrating mixture (fuming nitric acid and sulfuric acid) is used. The reaction is kept at a low temperature to control the exothermic reaction and prevent side products. The directing effects of the amino and methyl groups favor nitration at the C3 position.
-
Step 3: Reduction: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation (e.g., H₂/Pd-C) is an option, but a transfer hydrogenation using iron powder and ammonium chloride in an ethanol/water mixture is often cheaper, safer, and highly effective for this transformation.[12]
-
Step 4: Cyclization and Methylation: The 1,2-diamine is cyclized with trimethyl orthoformate under acidic catalysis (p-TsOH) to form the imidazole ring. This initially forms the 1H-imidazo[4,5-c]pyridine. A subsequent N-alkylation step using a strong base like sodium hydride (NaH) to deprotonate the imidazole nitrogen, followed by quenching with methyl iodide (MeI), installs the final methyl group at the N1 position. This is a standard and high-yielding method for N-alkylation of such heterocycles.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Predicted Shifts (CDCl₃, 400 MHz): δ ~7.5-7.8 (s, 1H, H on imidazole ring), δ ~7.0-7.2 (s, 1H, H on pyridine ring), δ ~3.8-4.0 (s, 3H, N-CH₃), δ ~2.4-2.6 (s, 3H, C-CH₃). |
| ¹³C NMR | Predicted Shifts (CDCl₃, 100 MHz): ~150-155 (C-Cl), ~140-145 (imidazole C), ~120-140 (other aromatic C's), ~30-35 (N-CH₃), ~15-20 (C-CH₃). |
| LC-MS | Method: Reverse-phase C18 column, gradient elution with acetonitrile/water. Expected Mass: [M+H]⁺ = 182.0480. |
| Purity (HPLC) | Method: Isocratic or gradient elution on a C18 column with UV detection (e.g., at 254 nm). Expected Result: >95% purity. |
Representative HPLC Protocol
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: This standard reverse-phase method provides excellent separation for small, relatively nonpolar molecules like the target compound. The formic acid helps to protonate the basic nitrogens, leading to sharper peaks and better chromatography.
Biological Context: An Intermediate for EP4 Receptor Antagonists
As previously noted, the structure of this compound is a key component of Grapiprant, a selective antagonist of the EP4 receptor.[5][13] This strongly suggests that the title compound's primary application is as a synthetic intermediate for this class of drugs.
The EP4 receptor is one of four receptors for prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain. While non-steroidal anti-inflammatory drugs (NSAIDs) block the production of all prostaglandins by inhibiting COX enzymes, this can lead to significant side effects. Targeting a specific receptor like EP4 offers a more refined therapeutic approach. The EP4 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by PGE2, elevates intracellular cyclic AMP (cAMP), leading to the downstream signaling that promotes inflammation and pain sensitization.[5]
An antagonist like Grapiprant (and its potential analogs derived from our title compound) works by competitively binding to the EP4 receptor, preventing PGE2 from binding and activating the downstream signaling cascade.
Caption: Simplified EP4 receptor signaling and point of antagonist action.
Safety, Handling, and Storage
All chemical handling should be performed in accordance with good laboratory practices. A full, substance-specific Safety Data Sheet (SDS) should be consulted before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]
-
Fire Safety: While not highly flammable, use standard precautions. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[15]
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its structural relationship to the core of known EP4 receptor antagonists highlights its importance as a key building block for creating novel therapeutics for inflammatory conditions. This guide provides a foundational framework for its synthesis, characterization, and safe handling, enabling researchers to effectively utilize this compound in their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 870135-17-4 [chemicalbook.com]
- 7. This compound , 95+% , 870135-17-4 - CookeChem [cookechem.com]
- 8. PubChemLite - this compound (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 9. CAS#:870135-17-4 | this compound | Chemsrc [chemsrc.com]
- 10. 4-chloro-1,6-dimethylimidazo[4,5-c]pyridine870135-17-4,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis routes of Grapiprant [benchchem.com]
- 14. continuumpowders.com [continuumpowders.com]
- 15. proto3000.com [proto3000.com]
- 16. ghorthodontics.com [ghorthodontics.com]
- 17. 3dengg.com [3dengg.com]
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[4,5-c]pyridine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural and electronic resemblance to endogenous purines allows it to readily interact with a wide array of biological macromolecules, including enzymes, receptors, and nucleic acids.[1][2] This inherent bio-isosterism has made its derivatives a fertile ground for the discovery of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities of imidazo[4,5-c]pyridine derivatives, delving into their mechanisms of action, key experimental protocols, and future therapeutic potential. The versatility of this scaffold has led to the development of compounds with significant antitumor, antiviral, anti-inflammatory, and other pharmacological properties.[2][3][4]
Anticancer Activity: Targeting the Machinery of Malignancy
The development of novel anticancer agents is a primary focus for imidazo[4,5-c]pyridine derivatives. These compounds exert their effects through multiple mechanisms, most notably via the inhibition of key enzymes involved in cell proliferation, DNA repair, and survival signaling.
Mechanism of Action: Kinase Inhibition
A predominant anticancer strategy for this scaffold is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibition: DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by radiotherapy.[5][6] Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent and selective DNA-PK inhibitors.[5][6] By blocking DNA-PK, these compounds prevent cancer cells from repairing radiation-induced damage, thereby sensitizing them to treatment. This approach has shown significant potential in preclinical models of colorectal and head and neck cancers.[5]
-
Src Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell growth, proliferation, and metastasis. In malignancies like glioblastoma multiforme (GBM), SFKs are often overactive. A series of imidazo[4,5-c]pyridin-2-one derivatives have been developed as potent SFK inhibitors, demonstrating effective antiproliferative activity against GBM cell lines.[7]
-
Other Kinase Targets: The imidazopyridine scaffold has proven versatile, with derivatives showing inhibitory activity against other crucial cancer-related kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which is involved in transcription regulation.[8]
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for repairing single-strand DNA breaks. Inhibiting PARP in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), leads to synthetic lethality. Imidazo[4,5-c]pyridine derivatives have been successfully designed as PARP inhibitors, demonstrating the ability to enhance the efficacy of chemotherapeutic agents like temozolomide in various human tumor cell lines.[1]
Mechanism of Action: Mitotic Inhibition
Certain imidazo[4,5-c]pyridine analogues have been shown to act as mitotic inhibitors.[9] They disrupt the process of cell division, causing cells to accumulate at mitosis, which can ultimately trigger apoptosis. This mechanism is characteristic of many successful chemotherapeutic agents.[9]
Data Summary: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Enzyme | Biological Effect | Cancer Type Application | Representative IC50 |
| 6-Anilino Imidazo[4,5-c]pyridin-2-ones | DNA-PK | Radiosensitization, Inhibition of DNA Repair | Colorectal, Head & Neck | Sub-nanomolar range |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | Inhibition of Proliferation | Glioblastoma Multiforme (GBM) | Sub-micromolar range[7] |
| Imidazo[4,5-c]pyridinecarboxamides | PARP-1 | Sensitization to Chemotherapy | Breast, Colon, Lung | 8.6 nM[1] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 | Inhibition of Transcription, Apoptosis Induction | Colon, Breast | Potent activity[8] |
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Caption: Inhibition of SFK by an imidazo[4,5-c]pyridine derivative blocks downstream pro-survival pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method to determine the inhibitory constant (Ki) of a compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the desired kinase (e.g., Src) in Kinase Buffer.
-
Prepare a 4X solution of the Eu-anti-tag antibody in Kinase Buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer (ligand) in Kinase Buffer.
-
Serially dilute the imidazo[4,5-c]pyridine test compound in DMSO, then dilute in Kinase Buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls) to the wells of a 384-well microplate.
-
Add 2.5 µL of the 4X Alexa Fluor™ tracer to all wells.
-
Add 2.5 µL of the 4X kinase solution to the test compound wells and positive control wells. Add 2.5 µL of Kinase Buffer to the negative control wells.
-
Add 2.5 µL of the 4X Eu-antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission signals at 665 nm (Alexa Fluor™) and 615 nm (Europium).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Graph the Emission Ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration of the ATP-competitive tracer used in the assay.
-
Antiviral Activity: A Broad-Spectrum Defense
The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for interfering with viral replication machinery, particularly viral polymerases.
-
Hepatitis C Virus (HCV): A notable success in this area was the development of 2,5-disubstituted imidazo[4,5-c]pyridines. By modifying a lead compound active against pestiviruses, researchers identified analogues with selective and potent activity against HCV in subgenomic replicon systems.[10]
-
Bovine Viral Diarrhea Virus (BVDV): This virus, a surrogate model for HCV, is also susceptible to imidazo[4,5-c]pyridine derivatives. The mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1]
-
Other Viruses: The scope of antiviral activity extends to other significant pathogens. 3-deazaneplanocin A (DZNep), which contains an imidazo[4,5-c]pyridine core, has shown potential against the Ebola virus.[1] Additionally, selective activity has been reported against Respiratory Syncytial Virus (RSV).[3]
Data Summary: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Virus | Mechanism of Action |
| 2,5-disubstituted imidazo[4,5-c]pyridines | HCV | Inhibition of viral replication (replicon) |
| Substituted imidazo[4,5-c]pyridines | BVDV | RNA-dependent RNA polymerase inhibition[1] |
| 3-deazaneplanocin A (DZNep) | Ebola Virus | S-adenosyl-l-homocysteine synthesis inhibitor[1] |
| Bromo-substituted derivatives | RSV | Selective inhibition of replication[3] |
Experimental Workflow: Antiviral Compound Screening
Caption: A typical workflow for identifying and characterizing novel antiviral compounds.
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the titer of neutralizing antibodies or the potency of an antiviral drug by measuring the reduction in viral plaques.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero E6) to form a confluent monolayer within 24 hours.
-
Compound and Virus Preparation:
-
Perform serial dilutions of the imidazo[4,5-c]pyridine test compound in a virus-compatible medium.
-
Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of the diluted compound and diluted virus. Incubate at 37°C for 1 hour to allow the compound to neutralize the virus. Include a "virus only" control.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the monolayer with a medium containing 1-2% carboxymethylcellulose or agar to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
-
Staining and Counting:
-
Fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cells with a 0.1% crystal violet solution. The viable cells will stain purple, leaving the plaques (areas of dead/lysed cells) clear.
-
Count the number of plaques in each well.
-
-
Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control for each compound concentration. Determine the EC50 (the concentration that inhibits 50% of plaque formation).
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Imidazo[4,5-c]pyridine derivatives can modulate inflammatory pathways, primarily through the inhibition of key enzymes.
-
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for producing prostaglandins, which are key mediators of inflammation. Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives (isomeric to the [4,5-c] core but demonstrating a relevant mechanism) have shown potent and selective inhibition of COX-2.[11] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Overexpression of iNOS during an inflammatory response leads to excessive production of nitric oxide (NO), contributing to tissue damage. Certain imidazopyridine derivatives have demonstrated selective inhibition of iNOS over other NOS isoforms, offering a targeted approach to reducing inflammatory damage.[1]
Signaling Pathway: COX-2 in Inflammation
Caption: Selective inhibition of COX-2 by imidazo[4,5-c]pyridine derivatives blocks prostaglandin synthesis.
Synthesis Strategies
The therapeutic potential of this scaffold is underpinned by accessible and versatile synthetic methodologies, allowing for the creation of diverse chemical libraries for screening.
-
Condensation Reactions: A common and effective method involves the condensation of 3,4-diaminopyridine with various carboxylic acids or aldehydes.[1][9] This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) and can be accelerated using microwave irradiation, which allows for rapid library synthesis.[1]
-
Oxidative Cyclization: Another key strategy is the oxidative cyclization of 4,5-diaminopyridines with aldehydes, which directly yields the imidazo[4,5-c]pyridine ring system.[9]
Generalized Synthesis Workflow
Caption: A simplified workflow for the synthesis of imidazo[4,5-c]pyridine derivatives.
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to mimic natural purines provides a robust starting point for designing potent and selective modulators of diverse biological targets. The extensive research into its anticancer, antiviral, and anti-inflammatory properties has yielded numerous promising lead compounds.
Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and improve therapeutic indices.
-
Overcoming Resistance: Designing next-generation derivatives that can overcome acquired resistance mechanisms in cancer and infectious diseases.
-
Exploring New Targets: Leveraging the versatility of the scaffold to explore novel biological targets, such as its recently identified role in mitochondrial uncoupling for treating metabolic diseases.[12]
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
The continued exploration and chemical diversification of the imidazo[4,5-c]pyridine core promise to deliver a new generation of innovative medicines to address unmet clinical needs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Exploration of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines and thus interacting with a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine . We will delve into a comprehensive exploration of its synthetic pathways, propose a strategic framework for the generation of novel structural analogues, and outline the subsequent characterization and biological evaluation necessary for drug discovery and development. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is isomeric with purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This inherent structural mimicry allows imidazo[4,5-c]pyridine derivatives to function as antagonists or modulators of various enzymes and receptors that recognize purinergic ligands. Consequently, this heterocyclic family has been extensively investigated, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Agents: By targeting kinases and other enzymes involved in cell proliferation and survival.
-
Antiviral Therapeutics: Interfering with viral replication and propagation.
-
Anti-inflammatory Molecules: Modulating inflammatory pathways.
-
Central Nervous System (CNS) Agents: Acting on receptors within the brain and nervous system.
The subject of this guide, This compound (Figure 1), presents a unique substitution pattern that offers a compelling starting point for a focused drug discovery program. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, while the methyl groups at the 1- and 6-positions can influence solubility, metabolic stability, and target engagement.
Synthetic Strategies for the this compound Core
Retrosynthetic Analysis
The primary disconnection for the imidazo[4,5-c]pyridine core involves the formation of the imidazole ring. This can be achieved through the cyclization of a suitably substituted 3,4-diaminopyridine with a one-carbon synthon. The chloro and methyl substituents on the pyridine ring would be introduced prior to this cyclization.
Diagram 1. Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
This proposed multi-step synthesis is designed to be a self-validating system, with clear checkpoints for characterization of intermediates.
Step 1: Synthesis of 2,4-Dichloro-5-methyl-3-nitropyridine
-
Nitration: Begin with commercially available 2,4-dihydroxy-5-methylpyridine. Treat with a mixture of fuming nitric acid and sulfuric acid at a controlled temperature (0-10 °C) to introduce a nitro group at the 3-position. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Chlorination: The resulting 2,4-dihydroxy-5-methyl-3-nitropyridine is then subjected to chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically performed at reflux and will convert the hydroxyl groups to chlorides. Purification by column chromatography will yield the desired 2,4-dichloro-5-methyl-3-nitropyridine.
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve 2,4-dichloro-5-methyl-3-nitropyridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a solution of methylamine (in a solvent like THF or water) dropwise at room temperature. The 4-chloro position is generally more activated towards nucleophilic substitution than the 2-chloro position in this system.
-
Monitor the reaction by TLC or LC-MS to ensure monosubstitution. Upon completion, the reaction is worked up by extraction and purified by column chromatography to isolate 3-nitro-4-(methylamino)-5-methyl-2-chloropyridine.
Step 3: Reduction of the Nitro Group
-
The nitro intermediate is reduced to the corresponding amine. A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
-
The choice of reducing agent will depend on the presence of other functional groups in more complex analogues. For this core synthesis, SnCl₂ is a reliable method.
-
After reduction and neutralization, the product, 3-amino-4-(methylamino)-5-methyl-2-chloropyridine, is extracted and can be used in the next step, sometimes without extensive purification.
Step 4: Imidazole Ring Formation
-
The final cyclization to form the imidazole ring is achieved by reacting the 3,4-diaminopyridine derivative with a one-carbon source.
-
A common and effective method is to heat the diamine in formic acid. This serves as both the C1 synthon and the solvent.
-
Alternatively, triethyl orthoformate in the presence of an acid catalyst can be used.
-
The reaction is heated to reflux and monitored until the starting material is consumed.
-
Upon cooling, the product, this compound, will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Diagram 2. Proposed synthetic workflow for this compound.
A Strategic Approach to Analogue Development
The core molecule, this compound, provides several key positions for structural modification to explore structure-activity relationships (SAR). A systematic analogue development program should focus on substitutions at the 2-, 4-, and 7-positions.
Modifications at the 4-Position: Leveraging the Chloro Substituent
The 4-chloro group is an excellent synthetic handle for introducing a wide variety of substituents via nucleophilic aromatic substitution. This allows for the exploration of different chemical spaces to optimize target binding and pharmacokinetic properties.
Table 1: Proposed Analogues via Substitution at the 4-Position
| R Group at C4 | Reagent/Reaction Type | Rationale for Modification |
| -OR' (Ethers) | Sodium alkoxides (NaOR') | Introduce hydrogen bond acceptors, modulate lipophilicity. |
| -NR'R'' (Amines) | Primary or secondary amines | Introduce hydrogen bond donors/acceptors, potential for salt formation to improve solubility. |
| -SR' (Thioethers) | Sodium thiolates (NaSR') | Explore alternative electronic and steric properties. |
| -Aryl/Heteroaryl | Suzuki or Stille coupling | Introduce larger aromatic systems for potential π-stacking interactions with the target. |
Experimental Protocol: General Procedure for SNAr at the 4-Position
-
To a solution of this compound in a suitable solvent (e.g., DMF, NMP), add the desired nucleophile (e.g., an amine or an alkoxide) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃) if necessary.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the incoming group.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or preparative HPLC.
Modifications at the 2-Position: Introducing Diversity
The 2-position of the imidazole ring can be functionalized by modifying the cyclization step. Instead of formic acid, other carboxylic acids or their derivatives can be used to introduce a variety of substituents.
Table 2: Proposed Analogues via Modification of the C2 Synthon
| R Group at C2 | C1 Synthon for Cyclization | Rationale for Modification |
| -Aryl/Heteroaryl | Aromatic/heteroaromatic aldehydes (followed by oxidation) or carboxylic acids | Explore interactions with hydrophobic pockets in the target binding site. |
| -Alkyl | Aliphatic carboxylic acids | Modulate lipophilicity and steric bulk. |
| -CF₃ | Trifluoroacetic acid | Introduce an electron-withdrawing group to alter electronic properties and potentially improve metabolic stability. |
Modifications at the 6-Position: Fine-Tuning Properties
While the core synthesis starts with a methyl group at the 6-position, alternative starting materials (substituted 2,4-dihydroxypyridines) can be used to introduce other functionalities at this position.
Characterization and Purity Assessment
For each synthesized compound, a full suite of analytical techniques must be employed to confirm its structure and assess its purity. This is critical for the reliability of subsequent biological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of protons and carbons, especially for novel analogues.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for in vitro biological testing.
Biological Evaluation: A Tiered Screening Approach
A tiered approach to biological screening is recommended to efficiently identify promising lead compounds.
Unlocking the Therapeutic Potential of Imidazo[4,5-c]pyridines: A Technical Guide to Key Molecular Targets
Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[4,5-c]pyridine core, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for the development of novel therapeutics.[1][2][3][4][5] This guide provides an in-depth technical overview of the key therapeutic targets of imidazo[4,5-c]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed methodologies for target validation, and present data-driven insights into the therapeutic potential of this remarkable scaffold.
I. Targeting the Kinome: A New Frontier in Cancer Therapy
The kinome represents a significant and well-validated class of drug targets, particularly in oncology. The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[6][7]
DNA-Dependent Protein Kinase (DNA-PK): Enhancing Radiotherapy Efficacy
Mechanistic Rationale: DNA-PK plays a pivotal role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by ionizing radiation.[6][7] Inhibition of DNA-PK is a compelling strategy to sensitize cancer cells to radiotherapy. By abrogating this critical repair pathway, tumor cells are rendered more susceptible to the cytotoxic effects of radiation.
Key Findings: A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors.[6][7] Structure-activity relationship (SAR) studies have led to the discovery of compounds with nanomolar inhibitory concentrations and excellent selectivity over other kinases, including those in the related PI3K/PIKK families.[6] These compounds have demonstrated robust radiosensitization in a variety of cancer cell lines and in vivo tumor xenograft models.[6]
Quantitative Data Summary:
| Compound ID | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Radiosensitization | Reference |
| 78 | <10 | >1000 | >1000 | Yes | [6][7] |
Experimental Protocol: DNA-PK Inhibition Assay (In Vitro)
This protocol outlines a typical biochemical assay to determine the inhibitory activity of imidazo[4,5-c]pyridine derivatives against DNA-PK.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against DNA-PK.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide
-
Activated DNA
-
ATP, [γ-32P]ATP or [γ-33P]ATP
-
Test compounds (imidazo[4,5-c]pyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA-PK enzyme, substrate peptide, and activated DNA.
-
Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for DNA-PK Inhibitor Identification:
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to Substituted Imidazo[4,5-c]pyridines: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of substituted imidazo[4,5-c]pyridines. This class of heterocyclic compounds, as structural analogs of purines, has garnered significant attention in medicinal chemistry for its diverse pharmacological applications. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current landscape and future directions in the study of these promising molecules.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, an isomer of the more extensively studied imidazo[4,5-b]pyridines, is a crucial pharmacophore due to its structural similarity to endogenous purines. This resemblance allows these compounds to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic activities.[1][2] Their potential has been demonstrated in various domains, including oncology, virology, and neurology.[1][3] Notable examples of bioactive molecules with this core structure include 3-deazaneplanocin A (DZNep), known for its inhibitory effects on S-adenosyl-l-homocysteine synthesis and histone methyltransferase EZH2, highlighting its potential in cancer and antiviral therapy.[1] This guide will delve into the synthetic strategies for creating libraries of these compounds, their diverse biological actions, and the critical structure-activity relationships that govern their efficacy.
Synthetic Strategies: Building the Imidazo[4,5-c]pyridine Core
The construction of the imidazo[4,5-c]pyridine scaffold is a cornerstone of research in this field. Various synthetic methodologies have been developed to enable the efficient and versatile production of substituted derivatives.
Classical Condensation Reactions
A prevalent and straightforward method for synthesizing the imidazo[4,5-c]pyridine ring involves the condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives.[1] This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[1] The use of microwave irradiation has been shown to improve yields and reduce reaction times, making it a more efficient approach.[1]
Another common strategy is the oxidative cyclization of 3,4-diaminopyridines with various aldehydes.[4] This one-step process can be performed under thermal conditions, sometimes even in water, offering an environmentally benign route to 2-substituted imidazo[4,5-c]pyridines.[1]
Modern Synthetic Approaches
More advanced and versatile synthetic routes have also been established. Solid-phase synthesis, for instance, allows for the high-throughput generation of diverse libraries of trisubstituted imidazo[4,5-c]pyridines.[5] This methodology often starts with a functionalized pyridine precursor, such as 2,4-dichloro-3-nitropyridine, which is sequentially reacted with various amines and other building blocks on a solid support.[5]
Microwave-assisted synthesis has also been effectively employed, not only for the classical condensation reactions but also for more complex multi-step sequences, significantly accelerating the drug discovery process.[6] For example, an efficient microwave-assisted synthesis of imidazo[4,5-c]pyridines from substituted 3,4-diaminopyridine and carboxylic acids has been developed using 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and propanephosphonic acid anhydride (T3P).[6][7]
Experimental Protocol: General Synthesis of 2-Substituted-5H-imidazo[4,5-c]pyridines
-
Reactant Preparation: A mixture of 3,4-diaminopyridine (1 equivalent) and a substituted benzaldehyde (1 equivalent) is prepared.
-
Adduct Formation: The aldehyde is converted to its Na2S2O5 adduct.[8]
-
Cyclization: The diaminopyridine and the aldehyde adduct are reacted in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2][8]
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified using standard techniques like recrystallization or column chromatography to yield the desired 2-substituted-5H-imidazo[4,5-c]pyridine.[2][8]
A Spectrum of Biological Activities
Substituted imidazo[4,5-c]pyridines have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Properties
The fight against cancer has been a major focus for the application of imidazo[4,5-c]pyridine derivatives. These compounds have shown cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, and central nervous system.[1][9]
Mechanisms of Action in Oncology:
-
Kinase Inhibition: A significant number of imidazo[4,5-c]pyridines exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Src Family Kinases (SFKs): Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as novel inhibitors of SFKs, showing efficacy against glioblastoma cell lines.[10][11]
-
DNA-Dependent Protein Kinase (DNA-PK): 6-Anilino imidazo[4,5-c]pyridin-2-ones have been discovered as selective DNA-PK inhibitors, with potential applications as radiosensitizers in cancer therapy.[12]
-
Aurora Kinases: The related imidazo[4,5-b]pyridine scaffold has been extensively studied for its inhibition of Aurora kinases, which are key regulators of mitosis, making them attractive targets for cancer treatment.[1]
-
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors enhance the efficacy of chemotherapy by preventing cancer cells from repairing their DNA. Certain imidazo[4,5-c]pyridines have demonstrated potent PARP inhibitory activity, with some compounds showing IC50 values in the nanomolar range.[1]
Data Presentation: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | U87, U251, T98G | Submicromolar | [11] |
| Imidazo[4,5-c]pyridines | PARP | MDA-MB-468, SW-620 | 8.6 nM | [1] |
| Imidazo[4,5-c]pyridines | Cytotoxicity | MCF-7 | 0.082 µM | [1] |
Antiviral Efficacy
The structural similarity of imidazo[4,5-c]pyridines to purines makes them effective inhibitors of viral replication.
Notable Antiviral Activities:
-
Pestiviruses: 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV).[13] It targets the viral RNA-dependent RNA polymerase (RdRp).[13] This class of compounds has also shown activity against the related Bovine Viral Diarrhea Virus (BVDV).[1]
-
Hepatitis C Virus (HCV): By introducing a fluorine atom to the 2-phenyl substituent of the anti-pestivirus lead compound, researchers developed a novel class of 2,5-disubstituted imidazo[4,5-c]pyridines with selective activity against HCV in subgenomic replicon systems.[14]
Experimental Workflow: Antiviral Activity Screening
Caption: Workflow for antiviral screening and mechanism of action studies.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer and antiviral properties, imidazo[4,5-c]pyridines have also been investigated for other therapeutic applications.
-
Antimicrobial Activity: Certain derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungal strains.[1][8][15] The introduction of specific substituents, such as a chlorine atom at the para position of a phenyl group, has been shown to enhance antimicrobial efficacy.[1]
-
Anti-inflammatory Effects: The diaryl pharmacophore present in some imidazo[4,5-c]pyridine derivatives is a key feature for anti-inflammatory activity. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2.[1]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is paramount for the rational design of more potent and selective imidazo[4,5-c]pyridine-based drugs.
Key SAR Insights:
-
Antiviral Activity: In the context of anti-pestivirus activity, the presence of large substituents on the benzyl group has been associated with a reduction in activity.[1] Conversely, the introduction of a fluorine atom on the phenyl ring at the 2-position can shift the activity from anti-pestivirus to anti-HCV.[14]
-
Anticancer Activity: For cytotoxic activity against breast cancer cell lines, a compound with an N-hydroxycarboximidamide group on the phenyl ring demonstrated high potency, which was significantly reduced upon substitution of the nitrogen atom with an alkyl chain.[1]
-
Receptor Antagonism: In the case of Neuropeptide S receptor antagonists, preserving the 2-methylimidazopyridium core and a thiophosphorus moiety was found to be crucial for activity.[16]
Signaling Pathway: DNA-PK Inhibition in Cancer Therapy
Caption: Inhibition of DNA-PK by imidazo[4,5-c]pyridines enhances radiosensitivity.
Future Perspectives and Conclusion
Substituted imidazo[4,5-c]pyridines represent a versatile and highly promising class of heterocyclic compounds with a wide range of therapeutic applications. The continued exploration of novel synthetic methodologies, including combinatorial and green chemistry approaches, will undoubtedly lead to the generation of more diverse and potent derivatives. A deeper understanding of their mechanisms of action through advanced biochemical and biophysical techniques will be crucial for the development of targeted therapies. As our knowledge of the structure-activity relationships of these compounds grows, so too will our ability to design next-generation imidazo[4,5-c]pyridine-based drugs with improved efficacy and safety profiles for the treatment of cancer, viral infections, and other challenging diseases.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 3. JP4970048B2 - Imidazo [4,5-c] pyridine compounds and methods of antiviral therapy - Google Patents [patents.google.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 11. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Imidazo[4,5-c]pyridines
Introduction: The Purine Analogue That Carved Its Own Niche
In the vast landscape of heterocyclic chemistry, the imidazo[4,5-c]pyridine scaffold, also known by its synonym 3-deazapurine, holds a place of distinction. Its structural resemblance to the endogenous purines, adenine and guanine, was the initial impetus for its synthesis and investigation.[1][2] This bioisosteric relationship suggested a potential for these molecules to act as antimetabolites, interfering with the metabolic pathways of purines and thereby exhibiting a range of biological activities.[3] This hypothesis proved fruitful, as derivatives of the imidazo[4,5-c]pyridine core have since been identified as potent anticancer, antimicrobial, and antiviral agents, solidifying their importance in medicinal chemistry and drug development.[2][4] This guide provides a comprehensive overview of the historical development and the evolution of synthetic strategies for this crucial heterocyclic system, offering insights for researchers and professionals in the field.
Early Synthetic Explorations: The Foundation of Imidazo[4,5-c]pyridine Chemistry
The genesis of imidazo[4,5-c]pyridine synthesis lies in a classical and fundamentally robust approach: the condensation of an ortho-diaminopyridine with a one-carbon electrophile. This strategy, which remains relevant today, hinges on the formation of the imidazole ring onto a pre-existing pyridine core. The most straightforward and historically significant starting material for this is 3,4-diaminopyridine.
The earliest and most direct method for the synthesis of the parent imidazo[4,5-c]pyridine involves the reaction of 3,4-diaminopyridine with formic acid.[5] This reaction, typically performed at elevated temperatures, proceeds through the formation of an N-formyl intermediate, followed by an intramolecular cyclization and dehydration to yield the fused imidazole ring. The simplicity and cost-effectiveness of this method have made it a cornerstone of imidazo[4,5-c]pyridine chemistry.
A logical extension of this approach is the use of other carboxylic acids or their derivatives, which allows for the introduction of a substituent at the 2-position of the imidazo[4,5-c]pyridine ring. A widely employed variation is the Phillips condensation, which utilizes a mixture of a carboxylic acid and a dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[6]
Another pivotal early method is the oxidative cyclization of 3,4-diaminopyridine with aldehydes.[7] This reaction provides a direct route to 2-substituted imidazo[4,5-c]pyridines. The reaction is believed to proceed via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the aromatic imidazo[4,5-c]pyridine system.
These foundational methods, while effective, often required harsh reaction conditions, such as high temperatures and strong acids, which could limit their applicability to sensitive substrates. This paved the way for the development of more sophisticated and milder synthetic strategies in the decades that followed.
The Evolution of Synthetic Strategies: From Classical to Contemporary
As the importance of the imidazo[4,5-c]pyridine scaffold in medicinal chemistry grew, so did the demand for more efficient, versatile, and regioselective synthetic methods. The latter half of the 20th century and the beginning of the 21st century witnessed a significant evolution in the synthesis of this heterocyclic system, driven by advancements in organic chemistry, particularly in the realm of transition-metal catalysis.
Modern Condensation and Cyclization Techniques
While the core principle of condensing a diaminopyridine with a one-carbon source remains, modern iterations of this strategy employ a variety of catalysts and reagents to improve yields and broaden the substrate scope. For instance, the use of ytterbium triflate has been shown to catalyze the condensation of 3,4-diaminopyridine with orthoformates under milder conditions.[4] Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times for the condensation of diaminopyridines with carboxylic acids.[2]
The Advent of Transition-Metal Catalysis
The development of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules, and the imidazo[4,5-c]pyridine system was no exception. These methods often involve the construction of the pyridine ring or the functionalization of a pre-formed imidazo[4,5-c]pyridine core. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the synthesis of substituted imidazo[4,5-c]pyridines.
Solid-Phase Synthesis for Library Generation
The need for rapid generation of compound libraries for high-throughput screening in drug discovery spurred the development of solid-phase synthetic methods for imidazo[4,5-c]pyridines. An efficient solid-supported synthesis has been described starting from 2,4-dichloro-3-nitropyridine.[8] This multi-step sequence involves the sequential reaction with polymer-supported amines, replacement of the second chlorine, reduction of the nitro group, and subsequent imidazole ring closure with aldehydes. This strategy allows for the systematic variation of substituents at multiple positions of the scaffold.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Precursors | Reagents/Conditions | Advantages | Disadvantages |
| Classical Condensation | 3,4-Diaminopyridine, Carboxylic Acid/Aldehyde | Formic acid, PPA, heat | Simple, cost-effective, good for simple derivatives. | Harsh conditions, limited functional group tolerance. |
| Modern Condensation | 3,4-Diaminopyridine, Orthoformate/Carboxylic Acid | Ytterbium triflate, Microwave irradiation | Milder conditions, faster reaction times, improved yields. | May require specialized equipment (microwave reactor). |
| Solid-Phase Synthesis | Substituted Pyridines, Polymer-supported Amines | Multi-step sequence on solid support | Amenable to library synthesis, high-throughput applications. | Requires specialized resins and linkers, can have lower overall yields. |
Experimental Protocols: A Closer Look at Key Methodologies
Protocol 1: Classical Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
This protocol details the synthesis of a 2-substituted imidazo[4,5-c]pyridine via an oxidative cyclization, a foundational method in the field.
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol.
Step 2: Addition of Aldehyde Add benzaldehyde (1 equivalent) to the solution.
Step 3: Oxidative Cyclization Add an oxidizing agent, such as sodium metabisulfite, to the reaction mixture.
Step 4: Reflux Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 5: Work-up and Purification After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-phenyl-1H-imidazo[4,5-c]pyridine.
Causality Behind Experimental Choices: The use of an oxidizing agent is crucial to convert the initially formed dihydroimidazo[4,5-c]pyridine intermediate to the final aromatic product. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Protocol 2: Solid-Phase Synthesis of a Trisubstituted Imidazo[4,5-c]pyridine Library
This protocol provides a general workflow for the solid-phase synthesis of an imidazo[4,5-c]pyridine library, highlighting the modularity of this approach.
Step 1: Resin Preparation Start with a suitable polymer support, such as a Rink amide resin, functionalized with a primary amine.
Step 2: Arylation React the resin-bound amine with 2,4-dichloro-3-nitropyridine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Step 3: Nucleophilic Substitution Displace the second chlorine atom with a diverse set of primary or secondary amines to introduce the first point of diversity.
Step 4: Nitro Group Reduction Reduce the nitro group to an amine using a reducing agent such as tin(II) chloride.
Step 5: Imidazole Ring Formation React the resulting resin-bound diaminopyridine with a variety of aldehydes to form the imidazole ring, introducing a second point of diversity.
Step 6: Cleavage from Resin Cleave the final product from the solid support using a strong acid, such as trifluoroacetic acid (TFA).
Step 7: Purification Purify the cleaved products using techniques such as preparative high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices: The solid-phase approach allows for the use of excess reagents to drive reactions to completion, with easy purification by simple filtration and washing of the resin. The choice of a cleavable linker (like the Rink amide linker) is critical for releasing the final product from the solid support under conditions that do not degrade the molecule.
Visualizing the Synthetic Pathways
Caption: Classical condensation synthesis of 2-substituted imidazo[4,5-c]pyridines.
Caption: Workflow for the solid-phase synthesis of an imidazo[4,5-c]pyridine library.
Conclusion: A Scaffold of Enduring Importance
The journey of imidazo[4,5-c]pyridine synthesis from its origins in classical condensation chemistry to the sophisticated methods of the modern era is a testament to the enduring importance of this heterocyclic scaffold. The initial rationale for its synthesis, as a purine analogue, has been more than validated by the discovery of numerous biologically active derivatives. For researchers, scientists, and drug development professionals, a deep understanding of the historical context and the evolution of synthetic strategies for imidazo[4,5-c]pyridines is invaluable. It not only provides a toolbox of methods for the synthesis of novel derivatives but also inspires the development of even more innovative and efficient synthetic routes for the future.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thieme.de [thieme.de]
Methodological & Application
Application Notes and Protocols for the Characterization of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine in Kinase Inhibition Assays
Introduction: The Promise of Imidazo[4,5-C]pyridines in Kinase-Targeted Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1][2] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, making kinases a major class of therapeutic targets.[1] The imidazopyridine scaffold, due to its structural resemblance to purines, has emerged as a "privileged structure" in medicinal chemistry for the development of potent kinase inhibitors.[3][4] Several compounds based on the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core have shown promise as inhibitors of key kinases such as Aurora kinases, FLT3, and PI3K.[5][6]
This document provides detailed application notes and protocols for the biochemical characterization of a novel imidazo[4,5-c]pyridine derivative, 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine (hereafter referred to as Compound X), as a potential kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the screening and profiling of novel small molecule inhibitors.
Compound X: Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[7] |
| CAS Number | 870135-17-4 | ChemicalBook[7] |
| Molecular Formula | C8H8ClN3 | PubChem |
| Molecular Weight | 181.62 g/mol | PubChem |
I. Foundational Principles of In Vitro Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a test compound. The inhibition is typically quantified by measuring the decrease in the rate of substrate phosphorylation. A variety of assay formats are available, each with its own advantages, utilizing different detection methods such as luminescence, fluorescence, and radiometric detection to measure kinase activity.[8] The output of these assays is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
II. Pre-Assay Preparation: Handling and Solubilization of Compound X
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.
Materials:
-
This compound (Compound X)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X, typically 10 mM, in 100% DMSO.[1] The choice of DMSO is based on its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations.
-
Solubility Check: Ensure complete dissolution of the compound. Gentle vortexing or sonication may be applied if necessary. Visually inspect the solution for any precipitates.
-
Serial Dilutions: From the 10 mM stock, prepare a series of dilutions in 100% DMSO. This serial dilution plate will be used to generate a dose-response curve. It is crucial to maintain a consistent DMSO concentration across all wells to avoid solvent-induced effects on the kinase activity.[9]
-
Storage: Store the stock solution and dilution plates at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
III. Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)
This protocol describes a homogenous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[1] This method is highly sensitive and suitable for high-throughput screening.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest and its corresponding substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Compound X serial dilutions in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted Compound X or DMSO (as a negative control) to the wells of a white, opaque 96-well plate.[1]
-
Kinase Addition and Pre-incubation: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.[2]
-
Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1]
IV. Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay
Fluorescence-based assays offer another robust method for quantifying kinase activity and are adaptable to high-throughput screening.[10] This protocol outlines a general method using a fluorometric kit that detects ADP production.
Materials:
-
Kinase of interest and its corresponding substrate
-
ATP
-
Compound X serial dilutions in DMSO
-
Kinase Assay Kit (Fluorometric, e.g., Sigma-Aldrich MAK441)[2]
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescent multiwell plate reader
Step-by-Step Methodology:
-
Assay Plate Preparation: In a black 96-well plate, add 5 µL of the serially diluted Compound X or DMSO control to the appropriate wells.
-
Kinase Addition and Pre-incubation: Add 10 µL of the kinase enzyme solution to all assay wells. Mix gently and incubate for 10 to 30 minutes at room temperature.[2]
-
Initiation of Kinase Reaction: Add 5 µL of a Reaction Mixture containing ATP and the kinase substrate to each well and mix. Incubate for a predetermined period (e.g., 30 minutes) at the optimal temperature for the kinase.[2]
-
ADP Detection: Prepare the ADP detection Working Reagent according to the kit manufacturer's instructions. Add 40 µL of the Working Reagent to each well and mix. Incubate for 10 minutes.[2]
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[2] The fluorescence intensity will be inversely proportional to the kinase activity; an effective inhibitor will result in a decrease in the signal.[2]
V. Data Analysis and Interpretation
-
Background Subtraction: Subtract the background reading (from wells with no enzyme) from all experimental wells.
-
Normalization: Normalize the data by setting the average of the DMSO-treated wells (negative control, no inhibition) as 100% activity and the average of a positive control inhibitor (e.g., Staurosporine) or "no enzyme" wells as 0% activity.
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Hypothetical Data Presentation:
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 450 | 10 |
| Kinase C | >10,000 | 20 |
This table illustrates how to present the inhibitory activity of Compound X against a panel of kinases, with Staurosporine as a positive control.[1]
VI. Kinase Selectivity Profiling
A critical step in characterizing a novel inhibitor is to determine its selectivity. A highly selective inhibitor targets a specific kinase, which can minimize off-target effects and potential toxicity.[8]
Workflow Diagram:
Caption: Workflow for kinase selectivity profiling.
Protocol:
-
Primary Screen: Screen Compound X at a single, high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases representing the human kinome.[8]
-
Identify Hits: Identify kinases that show significant inhibition (e.g., >50%) in the primary screen.
-
Secondary Screen (IC50 Determination): For the "hit" kinases, perform full dose-response experiments to determine the precise IC50 values.
-
Selectivity Analysis: Compare the IC50 values across the panel to establish the selectivity profile of Compound X.
VII. Troubleshooting Common Pitfalls
| Issue | Potential Cause | Recommended Solution |
| False Positives/Negatives | Compound interference (autofluorescence, quenching)[9] | Run a control plate without the kinase to assess compound interference. If necessary, switch to an alternative assay format (e.g., radiometric). |
| Poor Z'-factor | Sub-optimal reagent concentrations (ATP, substrate), enzyme instability | Optimize ATP and substrate concentrations. Ensure enzyme is active and properly stored. Titrate enzyme concentration. |
| Irreproducible IC50 values | Compound precipitation at high concentrations, inconsistent DMSO concentration | Visually inspect stock solutions. Ensure final DMSO concentration is consistent and low (typically <1%). |
| Non-specific Inhibition | Compound aggregation, chelation of cofactors[9] | Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation. Validate hits with orthogonal assays. |
VIII. Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust framework for the initial biochemical characterization of this compound. A promising IC50 value and a clean selectivity profile from these in vitro assays are the first steps. Subsequent validation should involve biophysical methods to confirm direct binding and cellular assays to assess target engagement and functional effects within a biological system.[8] These further studies are essential to validate Compound X as a lead candidate for further preclinical development.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 870135-17-4 [chemicalbook.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
Introduction: Unlocking the Potential of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold, recognized for its structural and electronic resemblance to natural purines.[1][2] This bioisosteric relationship allows molecules containing this framework to interact effectively with key biological macromolecules, leading to a wide spectrum of pharmacological activities.[1][2][3] Derivatives of imidazopyridine have been investigated and developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and modulators of the central nervous system, making them highly valuable in modern drug discovery programs.[2][4][5]
The synthesis of diverse libraries of these compounds is crucial for exploring their full therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[6][7][8][9] Its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability and low toxicity of its organoboron reagents make it an indispensable tool for medicinal chemists.[6][7]
This document provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges posed by this heteroaromatic chloride, and provide a detailed, step-by-step procedure to empower researchers in their synthesis of novel chemical entities.
Mechanistic Rationale and Key Experimental Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][10][11][12] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While the reaction is robust, coupling an electron-rich heterocyclic chloride like this compound presents specific challenges that require careful optimization.
-
The Challenge of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step more difficult.[12] Overcoming this hurdle necessitates the use of highly active catalyst systems.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often fail with unreactive aryl chlorides. The solution lies in using electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[13][14]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps. They stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[14][15]
-
Palladium Precatalysts: Modern precatalysts, such as XPhos Pd G2 or G3, are air- and moisture-stable complexes that readily generate the active Pd(0) catalyst in solution.[16] Their use simplifies reaction setup and improves reproducibility.[17] For challenging heterocyclic chlorides, specialized catalysts like Pd(Amphos)₂Cl₂ have also shown high efficacy.[18][19]
-
-
The Role of the Base: The base is not merely a spectator; it plays a crucial role in activating the organoboron species to facilitate transmetalation.[13] For the coupling of aryl chlorides, strong inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).[20]
-
Solvent System: A suitable solvent system must dissolve both the organic substrates and the inorganic base. Aprotic polar solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of a small amount of water, are typically employed.[10][21] The water helps to solubilize the base and can assist in the transmetalation step.
-
Temperature and Reaction Time: Due to the higher activation energy required for C-Cl bond cleavage, these reactions often require elevated temperatures, typically in the range of 80-120 °C.[7][10] Microwave irradiation can be a highly effective technique to shorten reaction times and improve yields by enabling rapid and uniform heating.[21][22]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid on a 1.0 mmol scale.
Caption: Workflow for the Suzuki-Miyaura coupling experiment.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M)
-
Degassed Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Oven-dried reaction vial or round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Magnetic stirrer hotplate with an oil bath or heating mantle
-
Inert atmosphere manifold (Schlenk line) or glovebox
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[18]
-
Solvent Addition: Through the septum, add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a stream of argon through a needle for 10-15 minutes to thoroughly degas the solvent mixture.[20]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously overnight (12–18 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10][18]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[10][18]
General Reaction Parameters and Optimization
The optimal conditions can vary depending on the specific boronic acid used. The following table provides recommended starting points for optimization.
| Boronic Acid Partner | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temp (°C) | Notes |
| Electron-Neutral/Rich Aryl | XPhos Pd G3 (1-2 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100-110 | Generally high-yielding.[23] |
| Electron-Poor Aryl | SPhos Pd G3 (2-3 mol%) | K₃PO₄ or Cs₂CO₃ (2.5 equiv) | Toluene/H₂O (5:1) | 110 | May require slightly more catalyst and a stronger base. |
| Sterically Hindered Aryl | RuPhos Pd G3 (2-3 mol%) | K₃PO₄ (3 equiv) | Toluene/H₂O (5:1) | 110-120 | Higher temperatures and catalyst loadings are often necessary. |
| Heteroaryl (e.g., Pyridyl) | XPhos Pd G3 (2-3 mol%) | K₃PO₄ (2.5 equiv) | Dioxane/H₂O (4:1) | 100-110 | Potential for catalyst inhibition by the heteroaryl nitrogen.[16][24] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Ineffective base or solvent.4. Poor quality of boronic acid. | 1. Use a fresh batch of catalyst or a robust precatalyst.2. Increase the reaction temperature in 10 °C increments.3. Screen other bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene, DMF).4. Use freshly purchased or purified boronic acid. |
| Protodeboronation | 1. Presence of excess water or oxygen.2. Reaction temperature is too high.3. Base is too strong for the substrate. | 1. Ensure solvents are properly degassed and the reaction is under a strict inert atmosphere.2. Lower the reaction temperature.3. Try a slightly weaker base (e.g., K₂CO₃) if conversion is still acceptable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve inert atmosphere techniques.2. Use a more stable precatalyst or screen different ligands. |
| Difficult Purification | 1. Product has similar polarity to starting material.2. Formation of closely related byproducts. | 1. Optimize the solvent gradient for flash chromatography.2. Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable strategy for the functionalization of the 4-position of the 1,6-dimethyl-1H-imidazo[4,5-C]pyridine scaffold. While the lower reactivity of the chloride requires carefully selected, highly active palladium catalyst systems and optimized conditions, the protocol outlined in this guide offers a robust starting point for accessing a wide range of novel analogues. By understanding the key parameters of catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and adapt this methodology to synthesize diverse compound libraries essential for advancing drug discovery and materials science.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 18. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Glioblastoma and the Promise of Novel Heterocyclic Compounds
Glioblastoma (GBM) remains the most aggressive and challenging primary brain tumor to treat.[1][2] Despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy, the median survival for patients is grim, hovering around 15 months.[1][3] The inherent therapeutic resistance of glioblastoma, driven by molecular heterogeneity and the presence of resilient glioblastoma stem-like cells (GSCs), necessitates a continuous search for innovative therapeutic strategies.[4][5] A promising avenue in this pursuit is the exploration of novel small molecules that can target the complex signaling networks underpinning GBM tumorigenesis.[2][3]
The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system isosteric to purines, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[6][7] Derivatives of this core structure have been investigated for their potential as anticancer agents, with some exhibiting antimitotic properties and the ability to inhibit key signaling kinases.[8][9][10] Specifically, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs), which are known to be dysregulated in glioblastoma and contribute to tumor progression.[9] Furthermore, the imidazo[4,5-c]pyridine derivative, Grapiprant, an antagonist of the prostaglandin E receptor subtype 4 (EP4), has shown potential in modulating inflammation and cancer cell proliferation.[11]
This document provides a detailed guide for the preclinical evaluation of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine , a novel derivative of the imidazo[4,5-c]pyridine scaffold, as a potential therapeutic agent for glioblastoma. While direct studies on this specific compound in glioblastoma are not yet published, we will proceed based on the scientifically informed hypothesis that it may act as a kinase inhibitor, a common mechanism for this class of molecules. These application notes and protocols are designed to provide a robust framework for researchers to investigate its efficacy and mechanism of action in glioblastoma models.
Hypothesized Mechanism of Action: Kinase Inhibition
Given that various imidazo[4,5-c]pyridine derivatives have demonstrated efficacy as kinase inhibitors, we will build our experimental framework around the hypothesis that this compound functions as an inhibitor of a key signaling kinase relevant to glioblastoma pathogenesis, such as a member of the Src family kinases or a receptor tyrosine kinase.
Caption: Hypothesized mechanism of this compound targeting key signaling kinases in glioblastoma.
Experimental Workflow for Preclinical Evaluation
A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the key stages, from initial in vitro screening to in vivo efficacy studies.
Caption: A structured workflow for the preclinical assessment of the candidate compound in glioblastoma models.
In Vitro Application Notes and Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability of glioblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Cell Lines:
-
Established GBM cell lines: U87MG, U251MG, T98G
-
Patient-derived glioblastoma stem-like cells (GSCs): Essential for assessing efficacy against the therapeutically resistant cell population.[5][12]
Protocol: MTT Assay
-
Cell Seeding: Plate GBM cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| U87MG | Experimental Value |
| U251MG | Experimental Value |
| T98G | Experimental Value |
| GSC-1 | Experimental Value |
Apoptosis and Cell Cycle Analysis
Objective: To investigate whether the observed cytotoxicity is due to the induction of apoptosis and to assess the effect of the compound on cell cycle progression.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat GBM cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Migration and Invasion Assays
Objective: To evaluate the effect of the compound on the migratory and invasive potential of glioblastoma cells, which are key features of their aggressive nature.
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed GBM cells in serum-free medium in the upper chamber.
-
Treatment: Add this compound at a sub-lethal concentration to the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.
-
Quantification: Count the number of invading cells in several microscopic fields.
Western Blotting for Target Engagement and Pathway Analysis
Objective: To confirm the hypothesized mechanism of action by assessing the phosphorylation status of target kinases and downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat GBM cells with the compound for various time points and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of the hypothesized target kinase (e.g., p-Src, total Src) and downstream effectors (e.g., p-AKT, total AKT).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
In Vivo Application Notes and Protocols
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model that recapitulates the tumor microenvironment of the brain.[13][14]
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).
Protocol: Intracranial Tumor Implantation
-
Cell Preparation: Harvest GBM cells (preferably luciferase-expressing for in vivo imaging) and resuspend in sterile PBS.
-
Stereotactic Surgery: Anesthetize the mouse and secure it in a stereotactic frame. Create a burr hole in the skull at a predetermined coordinate.
-
Cell Injection: Slowly inject the GBM cell suspension into the brain parenchyma using a Hamilton syringe.[14][15]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
Compound Administration and Tumor Monitoring
Objective: To determine a safe and effective dosing regimen and to monitor tumor growth and animal survival.
Protocol:
-
Tumor Establishment: Allow the tumors to establish, which can be monitored by bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Randomization: Once tumors reach a detectable size, randomize the mice into treatment and control groups.
-
Compound Formulation and Dosing: Formulate this compound for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using bioluminescence imaging or MRI.
-
Survival Analysis: Monitor the health of the animals daily and record survival data. Euthanize animals when they show signs of neurological deficit or significant weight loss.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare tumor growth rates between treatment and control groups.
Data Presentation:
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | Experimental Value | N/A |
| This compound (Dose 1) | Experimental Value | Calculated Value |
| This compound (Dose 2) | Experimental Value | Calculated Value |
Immunohistochemical Analysis of Tumor Tissue
Objective: To assess the in vivo target engagement and the effect of the compound on key biomarkers within the tumor tissue.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the brains.
-
Tissue Processing: Fix the brains in formalin and embed in paraffin.
-
Immunohistochemistry (IHC): Section the paraffin-embedded tissue and perform IHC staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the target kinase (e.g., p-Src).
-
Microscopic Analysis: Analyze the stained sections under a microscope to quantify the expression of these markers in the tumor tissue.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of this compound in glioblastoma research. Based on the known activities of similar imidazo[4,5-c]pyridine derivatives, a kinase inhibitory mechanism is a plausible starting point for investigation. Rigorous execution of these in vitro and in vivo studies will be crucial in determining the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to address the formidable challenge of treating glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Novel Therapies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glioblastoma multiforme: novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and Efficient Therapeutic Targets for Glioblastoma - Milwaukee Institute for Drug Discovery [uwm.edu]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Grapiprant | C26H29N5O3S | CID 11677589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Drug Screening Pipeline Using 2D and 3D Patient-Derived In Vitro Models for Pre-Clinical Analysis of Therapy Response in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
The Versatile Scaffold: 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine in Modern Drug Design
Introduction: Unveiling the Potential of a Privileged Heterocycle
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic scaffolds forming the bedrock of many successful drugs. Among these, the imidazo[4,5-c]pyridine core has emerged as a "privileged structure" due to its bioisosteric resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This guide focuses on a particularly promising derivative, 4-chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine , a versatile building block poised for the generation of diverse compound libraries. The strategic placement of a chloro group at the 4-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the methyl groups at the 1- and 6-positions can modulate solubility, metabolic stability, and target engagement.
This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis and derivatization of this scaffold, alongside application notes that explore its potential in targeting key players in human disease, including protein kinases and microbial enzymes.
Core Synthesis of this compound: A Plausible and Efficient Route
Protocol 1: Synthesis of this compound
Scientific Rationale: This synthetic strategy begins with the commercially available 3-amino-4-methylpyridine. Nitration at the 3-position is directed by the activating amino group. Subsequent reduction of the nitro group affords the key intermediate, 3,4-diamino-6-methylpyridine. Cyclization with a one-carbon source, such as triethyl orthoformate, followed by chlorination and N-methylation, yields the target scaffold.
Step-by-Step Methodology:
-
Nitration of 3-Amino-4-methylpyridine:
-
To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-methyl-3-nitropyridin-2-amine.
-
-
Reduction of the Nitro Group:
-
Suspend 4-methyl-3-nitropyridin-2-amine (1.0 eq) in ethanol.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure to obtain crude 6-methylpyridine-3,4-diamine.[2]
-
-
Imidazole Ring Formation:
-
Dissolve the crude 6-methylpyridine-3,4-diamine (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction and remove the excess triethyl orthoformate under reduced pressure. The resulting residue is 6-methyl-1H-imidazo[4,5-c]pyridine.
-
-
Chlorination of the Pyridine Ring:
-
To a stirred solution of 6-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in phosphorus oxychloride (10.0 eq), heat at 100-110 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine.
-
-
N-Methylation of the Imidazole Ring:
-
Dissolve 4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add a base such as sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain This compound .[3]
-
Caption: Plausible synthetic route for the target scaffold.
Application Notes: Targeting Disease with a Versatile Scaffold
The this compound scaffold is a launchpad for the development of potent and selective inhibitors for a range of therapeutic targets. The C4-chloro atom serves as a key point for diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of various substituents.
Application 1: Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of kinase inhibitors.
Rationale for Application: The imidazo[4,5-c]pyridine core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases. Substituents at the C4 position can be tailored to interact with specific residues in the kinase active site, thereby conferring selectivity.
Potential Kinase Targets:
-
Src Family Kinases (SFKs): Overexpression and activation of SFKs are implicated in the progression of various cancers, including glioblastoma.[5]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibitors are a validated class of anticancer drugs.[7]
Illustrative Derivatization Strategy for Kinase Inhibitors:
The introduction of aryl or heteroaryl moieties at the C4 position via Suzuki-Miyaura cross-coupling can lead to potent kinase inhibitors. The appended ring system can form crucial hydrogen bonds and van der Waals interactions within the kinase active site.
Caption: Derivatization for kinase inhibitor development.
Application 2: Anti-Infective Agents
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The imidazo[4,5-c]pyridine scaffold has shown promise in this area.
Rationale for Application: The structural similarity of the imidazo[4,5-c]pyridine core to purines can be exploited to inhibit essential enzymes in microbial metabolic pathways.
Potential Microbial Targets:
-
Glucosamine-6-phosphate synthase: This enzyme is crucial for the synthesis of the fungal cell wall.[6]
-
Bacterial DNA gyrase and topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.
-
Viral Polymerases: RNA-dependent RNA polymerase is a key enzyme for the replication of many RNA viruses.[8]
Illustrative Derivatization Strategy for Anti-Infective Agents:
Nucleophilic aromatic substitution (SNAr) at the C4 position with various amines or thiols can introduce functionalities that enhance antimicrobial activity. For instance, the introduction of a piperazine moiety has been shown to be beneficial in some antibacterial agents.
Protocols for Scaffold Derivatization and Biological Evaluation
The following protocols provide detailed methodologies for the derivatization of the this compound scaffold and the subsequent biological evaluation of the synthesized compounds.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[9] This reaction is ideal for introducing a wide range of aryl and heteroaryl substituents at the C4 position of the scaffold.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[10] This is a highly effective method for introducing primary or secondary amines at the C4 position of the scaffold, a common feature in many bioactive molecules.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Add an anhydrous solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 90-110 °C for 16-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring activates the C4 position towards nucleophilic attack.[11] This allows for the direct displacement of the chloride with a variety of nucleophiles, providing a straightforward method for derivatization.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., a secondary amine like piperazine, 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, add water, and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Protocol 5: In Vitro Kinase Inhibition Assay
Scientific Rationale: A common method to assess the potency of a potential kinase inhibitor is to measure its ability to block the phosphorylation of a substrate by the target kinase.[8] This can be quantified using a variety of detection methods, including fluorescence-based assays.
Step-by-Step Methodology:
-
Prepare a kinase reaction buffer containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Serially dilute the test compounds in DMSO and add them to the wells of a microtiter plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection reagent (e.g., a fluorescently labeled anti-phospho-antibody).
-
Measure the signal using a plate reader and calculate the IC₅₀ value for each compound.
Protocol 6: Cell Proliferation Assay (MTT Assay)
Scientific Rationale: To evaluate the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines, the MTT assay is a widely used colorimetric method.[12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 7: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standard technique for determining the MIC.
Step-by-Step Methodology:
-
Prepare a two-fold serial dilution of the test compounds in a suitable bacterial or fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no compound) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.
Data Presentation
Table 1: Hypothetical Biological Data for 4-Substituted-1,6-dimethyl-1H-imidazo[4,5-c]pyridine Derivatives
| Compound ID | R Group at C4 | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| Scaffold | -Cl | - | >10,000 | MCF-7 | >100 |
| Deriv-01 | 4-methoxyphenyl | Src | 150 | U87 | 5.2 |
| Deriv-02 | 3-aminophenyl | Src | 50 | U87 | 1.8 |
| Deriv-03 | pyrimidin-5-yl | Aurora A | 80 | HCT116 | 2.5 |
| Deriv-04 | piperazin-1-yl | - | - | A549 | 15.7 |
This data is illustrative and intended to demonstrate how results would be presented.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the C4-chloro group allow for the rapid generation of diverse chemical libraries. The application notes and protocols provided herein offer a solid foundation for researchers to explore the full potential of this versatile scaffold in oncology, anti-infective research, and beyond. Future work should focus on expanding the range of substituents at the C4 position and exploring modifications at other positions of the heterocyclic core to fine-tune the pharmacological properties of the resulting compounds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. apec.org [apec.org]
- 12. atcc.org [atcc.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Note: Comprehensive Analytical Characterization of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
Abstract
This document provides a comprehensive guide to the analytical methods for the complete characterization of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine. As a substituted imidazopyridine, this compound belongs to a class of heterocyclic structures recognized for their pharmacological potential, making rigorous analytical verification essential for research, development, and quality control purposes.[1][2] This guide details an integrated approach employing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible results in accordance with stringent scientific standards.
Introduction and Physicochemical Properties
This compound is a halogenated heterocyclic compound. The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a wide range of biological targets.[1][2] The presence of a chlorine atom and methyl groups modifies the molecule's steric and electronic properties, influencing its reactivity and potential biological activity. Accurate and comprehensive characterization is the cornerstone of its use in any scientific or developmental context, ensuring identity, purity, and stability.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₈H₈ClN₃ | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| CAS Number | 870135-17-4 | [3][4] |
| Appearance | Solid | [3] |
| Chemical Structure |
| CymitQuimica |
Integrated Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of this compound. The workflow ensures that both the structural identity and the purity profile of the analyte are thoroughly established.
Caption: Overall analytical workflow for characterization.
Part I: Structural Elucidation and Identification
The primary objective is to confirm the covalent structure of the molecule, including atom connectivity and stereochemistry where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[5][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the molecular framework.
Expertise & Causality:
-
¹H NMR: Provides information on the number and environment of protons. The chemical shifts of the aromatic and methyl protons are highly diagnostic.
-
¹³C NMR: Determines the number of unique carbon atoms. The chemical shifts differentiate between sp² (aromatic/imidazole) and sp³ (methyl) carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule (e.g., connecting a methyl group to its position on the ring system).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and have minimal interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Cryoprobe technology is recommended for small sample amounts.[5]
-
1D ¹H Acquisition:
-
Acquire a standard ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Integrate all signals to determine relative proton ratios.
-
-
1D ¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR Acquisition:
-
COSY: To establish ¹H-¹H spin systems.
-
HSQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range ¹H-¹³C correlations, crucial for piecing together the molecular skeleton.
-
-
Data Interpretation:
-
Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
-
Confirm the substitution pattern on the imidazo[4,5-c]pyridine core. For example, the HMBC spectrum should show correlations from the N-methyl protons to the adjacent carbons in the imidazole ring and from the C-methyl protons to the adjacent carbons on the pyridine ring.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to corroborate the elemental composition. For this specific molecule, MS provides a highly characteristic signature due to the presence of a chlorine atom.
Expertise & Causality: The key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks in the mass spectrum: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[7][8][9] Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula.
Protocol: HRMS Analysis (e.g., ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred, as the nitrogen atoms in the heterocyclic system are readily protonated to form [M+H]⁺.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
Resolution: Set to >10,000 to enable accurate mass measurement.
-
-
Data Interpretation:
-
Identify the monoisotopic mass of the protonated molecule [M+H]⁺. For C₈H₈ClN₃, the expected m/z for [C₈H₉³⁵ClN₃]⁺ is 182.0534.
-
Verify the presence of the M+2 isotope peak at m/z ~184.0505 with an intensity of approximately one-third of the M+ peak.[8][9]
-
Use the accurate mass measurement to confirm the elemental formula (e.g., within a 5 ppm mass error tolerance).
-
Part II: Purity Assessment and Quantification
After confirming the structure, it is essential to determine the purity of the material and identify any potential impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of non-volatile organic compounds.[10] It separates compounds based on their hydrophobicity.[11][12][13][14]
Expertise & Causality: A C18 (octadecylsilyl) column is chosen as the stationary phase because it is non-polar and provides strong hydrophobic interactions with the moderately non-polar imidazopyridine ring system.[10][12] A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is used. The buffer (e.g., phosphate) is important for controlling the pH and ensuring that the ionization state of the basic nitrogen atoms in the pyridine and imidazole rings is consistent, leading to sharp, reproducible peaks.[15] A gradient elution (gradually increasing the organic solvent concentration) is often necessary to elute any more strongly retained impurities after the main peak.
Caption: Logical workflow for HPLC method development.
Protocol: Purity Analysis by RP-HPLC
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (typically near a λmax of the compound, e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Time (min) | % Mobile Phase A | % Mobile Phase B
-
0.0 | 90 | 10
-
20.0 | 10 | 90
-
25.0 | 10 | 90
-
25.1 | 90 | 10
-
30.0 | 90 | 10
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL. Further dilute to ~0.1 mg/mL for injection.
-
System Suitability Testing (SST): Before sample analysis, perform replicate injections of a standard solution to ensure the system is operating correctly. This is a self-validating step.[16][17][18]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% (for n≥5) | Ensures retention stability. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurities exceeding the reporting threshold (e.g., 0.05%).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or starting materials.[19][20]
Expertise & Causality: The compound itself may have sufficient volatility for GC analysis, but the primary use here is to screen for lower molecular weight, more volatile process impurities. A non-polar capillary column (e.g., DB-5ms) is suitable for general screening. The mass spectrometer detector provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries.
Protocol: Volatile Impurity Screening by GC-MS
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC with a capillary column coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, constant flow ~1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of 1-5 mg/mL.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the solvent and the main component.
-
Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Conclusion
The analytical characterization of this compound requires an orthogonal, multi-technique approach. The combination of NMR and high-resolution mass spectrometry provides an unassailable confirmation of the chemical structure. Chromatographic methods, principally RP-HPLC with UV detection, deliver robust and accurate assessment of purity and impurity profiles. The protocols and rationale detailed in this guide establish a framework for the reliable and comprehensive analysis of this compound, adhering to the principles of scientific integrity and ensuring data quality for research and development applications. All analytical procedures should be validated according to their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[16][17][18][21]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [cymitquimica.com]
- 4. This compound | 870135-17-4 [chemicalbook.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 11. scribd.com [scribd.com]
- 12. Get a detailed understanding of the Reversed-Phase Chromatography [unacademy.com]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. hawach.com [hawach.com]
- 15. welch-us.com [welch-us.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. starodub.nl [starodub.nl]
- 18. database.ich.org [database.ich.org]
- 19. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
Application Note & Protocol: A Directed Solid-Phase Strategy for the Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core, often referred to as 3-deazapurine, represents a "privileged structure" in medicinal chemistry.[1] Its structural isomorphism to the native purine scaffold allows it to interact with a wide range of biological targets, often serving as a key component in the development of novel therapeutics.[2] Compounds bearing this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential as anticancer agents, kinase inhibitors, and anti-infectives.[2][3]
The generation of chemical libraries based on this scaffold is crucial for structure-activity relationship (SAR) studies. Traditional solution-phase synthesis can be laborious and time-consuming for library production. Solid-phase synthesis (SPS) offers a powerful alternative, enabling streamlined purification, the use of excess reagents to drive reactions to completion, and amenability to automation.[4]
This document provides a detailed protocol for the solid-phase synthesis of a library of trisubstituted imidazo[4,5-c]pyridines. The strategy is based on a directed approach starting from a polymer-supported amine, which allows for the controlled and sequential introduction of diversity elements.[1][5]
Overall Synthetic Workflow
The synthetic strategy hinges on the initial immobilization of a primary or secondary amine onto a solid support. This resin-bound amine serves as the first point of diversity (R¹). The core pyridine ring is then constructed upon this solid support through a series of robust chemical transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and a final cyclization to form the imidazole ring.
Figure 1: High-level workflow for the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines.
Detailed Protocols and Methodologies
This section details the step-by-step experimental procedures. All manipulations should be performed in a dedicated peptide synthesis vessel or a fritted syringe.
Part A: Resin Preparation and Amine Immobilization
The choice of resin and linker is critical as it dictates the final C-terminal functionality and the cleavage conditions. The Rink Amide resin is suitable for generating products with a C-terminal amide, while resins equipped with a BAL (4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid) linker can be used to immobilize primary amines via reductive amination.[1]
Protocol A1: Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).
-
Agitate the suspension using a shaker or vortexer for 30-60 minutes at room temperature.
-
Drain the solvent.
Protocol A2: Fmoc-Deprotection (for Rink Amide Resin)
-
Rationale: The Rink Amide resin comes with a temporary Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine, which must be removed before the first building block can be attached.
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin extensively with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (2x). The resin is now ready for arylation.
Part B: Stepwise Synthesis on Solid Support
The following protocols describe the sequential construction of the imidazo[4,5-c]pyridine scaffold on the prepared resin.
Figure 2: Chemical transformations on the solid support.
Protocol B1: Arylation with 2,4-dichloro-3-nitropyridine
-
Causality: This step attaches the core pyridine building block to the immobilized amine. The reaction proceeds via a nucleophilic aromatic substitution, where the resin-bound amine displaces the chlorine at position 4 of the pyridine ring. N-ethyldiisopropylamine (EDIPA) is used as a non-nucleophilic base to scavenge the HCl byproduct.
-
Prepare a 0.5 M solution of 2,4-dichloro-3-nitropyridine (3 equiv.) and EDIPA (5 equiv.) in Dimethyl sulfoxide (DMSO).
-
Add this solution to the resin from the previous step.
-
Agitate the reaction mixture overnight at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMSO (3x), DMF (3x), and DCM (3x).
Protocol B2: Substitution with a Secondary Amine (R²)
-
Causality: This step introduces the second point of diversity (R²) by displacing the remaining chlorine atom at position 2. Using a secondary amine at this stage directs the subsequent cyclization to form the desired imidazo[4,5-c]pyridine isomer.[1]
-
Prepare a 10% solution of the desired secondary amine (R²-NH, 10 equiv.) in DMSO.
-
Add the amine solution to the arylated resin.
-
Agitate the reaction mixture overnight at room temperature.
-
Drain the solution and wash the resin with DMSO (3x), DMF (3x), and DCM (3x).
Protocol B3: Nitro Group Reduction
-
Causality: The nitro group must be reduced to a primary amine to enable the final cyclization step. Sodium dithionite is an effective reducing agent for this transformation on a solid support.[1]
-
Prepare a solution of sodium dithionite (Na₂S₂O₄, 10 equiv.), potassium carbonate (K₂CO₃, 10 equiv.), and tetrabutylammonium hydrogensulfate (1 equiv.) in a 2:1 mixture of DMF/Water.
-
Add the solution to the resin and agitate at 60 °C for 6-8 hours.
-
Drain the solution and wash the resin with water (3x), DMF (3x), and DCM (3x).
Protocol B4: Imidazole Ring Cyclization (R³)
-
Causality: The final ring is formed by condensation of the newly formed resin-bound diaminopyridine with an aldehyde, introducing the third point of diversity (R³). The reaction is typically followed by an oxidative aromatization.
-
Prepare a 0.5 M solution of the desired aldehyde (R³-CHO, 5 equiv.) in DMF.
-
Add the aldehyde solution to the resin.
-
Agitate the mixture at room temperature for 24 hours.
-
Scientist's Note: The reaction can sometimes be sluggish. If monitoring (e.g., by a test cleavage) shows incomplete conversion, heating the reaction to 50 °C or using a different solvent like N-Methyl-2-pyrrolidone (NMP) may improve the yield.[1]
-
-
Drain the solution and wash the resin with DMF (5x), Methanol (3x), and DCM (3x).
-
Dry the resin under high vacuum for several hours.
Part C: Cleavage and Product Isolation
-
Causality: The final step involves cleaving the synthesized molecule from the solid support. The cleavage cocktail used depends on the linker. For acid-labile linkers like Rink Amide, a strong acid like Trifluoroacetic acid (TFA) is required. Scavengers are included to protect the product from reactive species generated during cleavage.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin (approx. 5 mL per 100 mg of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate the volume under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the solid, decant the ether, and dry the crude product.
-
Purify the product using preparative HPLC.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Equivalents (Rel. to Resin) |
| Arylation | 2,4-dichloro-3-nitropyridine, EDIPA | DMSO | RT | 12-16 | 3 (Pyridine), 5 (EDIPA) |
| Amination | Secondary Amine (R²-NH) | DMSO | RT | 12-16 | 10 |
| Reduction | Na₂S₂O₄, K₂CO₃, TBAHS | DMF/H₂O (2:1) | 60 | 6-8 | 10 (Na₂S₂O₄, K₂CO₃), 1 (TBAHS) |
| Cyclization | Aldehyde (R³-CHO) | DMF | RT | 24 | 5 |
| Cleavage | TFA, TIS, H₂O | None | RT | 2-3 | N/A |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Activity Evaluation of Imidazo[4,5-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Growing Potential of Imidazo[4,5-c]pyridines in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The imidazo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] These compounds, characterized by a fused imidazole and pyridine ring system, offer a versatile platform for synthetic modification, allowing for the fine-tuning of their therapeutic properties. Several studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4]
The antimicrobial action of some imidazo[4,5-c]pyridine derivatives has been linked to the inhibition of crucial cellular processes. For instance, glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme vital for the synthesis of the fungal cell wall, has been identified as a potential molecular target.[4][5] This specific targeting of microbial pathways underscores the potential for developing selective and potent antimicrobial agents based on this scaffold.
This comprehensive guide provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial activity of novel imidazo[4,5-c]pyridine compounds. The methodologies described herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8][9]
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial properties begins with determining its potency in inhibiting microbial growth and its ability to kill the microorganism. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational assays for this purpose.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of multiple compounds against various microbial strains simultaneously.[12][13]
-
Broth Microdilution: This method is preferred for its scalability, conservation of test compounds, and the ability to obtain quantitative results. The use of 96-well plates allows for high-throughput screening.
-
Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria as it is well-characterized and supports the growth of most common pathogens.[14]
-
McFarland Standard: Standardizing the inoculum density to a 0.5 McFarland standard ensures that the results are reproducible and comparable across different experiments and laboratories. This turbidity standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10][12]
-
Serial Two-Fold Dilutions: This approach allows for the determination of the MIC over a broad concentration range and provides a precise value.
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[10]
-
Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[12][14]
-
-
Preparation of Imidazo[4,5-c]pyridine Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[12]
-
-
Inoculation and Incubation:
-
Determination of MIC:
| Compound ID | Target Organism | MIC (µg/mL) |
| Imidazo[4,5-c]pyridine-A | Staphylococcus aureus (ATCC 29213) | 8 |
| Imidazo[4,5-c]pyridine-A | Escherichia coli (ATCC 25922) | 16 |
| Imidazo[4,5-c]pyridine-B | Staphylococcus aureus (ATCC 29213) | 2 |
| Imidazo[4,5-c]pyridine-B | Escherichia coli (ATCC 25922) | 4 |
Note: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Subculturing from MIC wells: This step directly assesses the viability of the bacteria that were exposed to the compound at and above the MIC.
-
99.9% Reduction Threshold: This is the standard definition of bactericidal activity and provides a stringent measure of the compound's killing ability.[15][16]
-
Following MIC Determination:
-
From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), aspirate a 10 µL aliquot.[14]
-
-
Subculturing:
-
Plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[14]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]
-
-
Determination of MBC:
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Imidazo[4,5-c]pyridine-A | S. aureus | 8 | 16 | 2 | Bactericidal |
| Imidazo[4,5-c]pyridine-A | E. coli | 16 | 64 | 4 | Bactericidal |
| Imidazo[4,5-c]pyridine-B | S. aureus | 2 | >128 | >64 | Bacteriostatic |
| Imidazo[4,5-c]pyridine-B | E. coli | 4 | >128 | >32 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Caption: Workflow for MIC and MBC Determination.
Part 2: Characterizing the Dynamics of Antimicrobial Action
While MIC and MBC provide essential data on potency, a time-kill kinetic assay offers a dynamic view of a compound's antimicrobial activity over time.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a specific bacterial strain.[17][18] It provides valuable information on whether a compound exhibits concentration-dependent or time-dependent killing and helps to differentiate between bactericidal and bacteriostatic effects more definitively.[17][19]
-
Multiple Time Points: Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, revealing the kinetics of the antimicrobial action.[17]
-
Log Reduction: A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.[17][18][19]
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.
-
Prepare flasks or tubes with CAMHB containing the imidazo[4,5-c]pyridine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 |
| 4 | 7.8 | 4.5 | 3.1 |
| 8 | 8.9 | 3.1 | <2.0 |
| 24 | 9.2 | <2.0 | <2.0 |
Note: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Caption: Workflow for Time-Kill Kinetic Assay.
Part 3: Adherence to International Standards and Self-Validation
For the generated data to be trustworthy and comparable across different studies and laboratories, adherence to established guidelines is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive standards for antimicrobial susceptibility testing.[6][7][20][21][22]
-
CLSI: Provides detailed, consensus-based standards for MIC and MBC testing methodologies (e.g., CLSI document M07).[6][7][9]
-
EUCAST: Offers harmonized clinical breakpoints and methodologies widely used in Europe and other regions.[20][21]
Self-Validating Systems:
-
Quality Control Strains: The inclusion of well-characterized reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in each assay is crucial for quality control. The results for these strains should fall within the expected ranges as defined by CLSI or EUCAST.[23]
-
Controls: The consistent and expected performance of positive (growth) and negative (sterility) controls validates the experimental setup.
-
Reproducibility: Experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of novel imidazo[4,5-c]pyridine compounds. By following these standardized and validated methodologies, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this promising class of antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. ESCMID: EUCAST [escmid.org]
- 21. EUCAST: EUCAST - Home [eucast.org]
- 22. EUCAST: Expert Rules [eucast.org]
- 23. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview of the Synthetic Strategy
The synthesis of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine can be efficiently achieved through a multi-step process. The general approach involves the construction of the core imidazo[4,5-c]pyridine ring system, followed by a crucial chlorination step. The key stages of this synthesis are:
-
Synthesis of the Diaminopyridine Precursor: Preparation of 2,6-dimethylpyridine-3,4-diamine, the foundational building block for the heterocyclic core.
-
Formation of the Imidazo[4,5-c]pyridine Ring: Cyclization of the diaminopyridine to form the 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one intermediate.
-
Chlorination of the Pyridinone Ring: Conversion of the pyridinone to the final 4-chloro product.
This guide will delve into the specifics of each stage, providing detailed protocols and troubleshooting advice to maximize yield and purity.
Troubleshooting Guide & FAQs
This section is designed to address specific issues that may arise during the synthesis. The question-and-answer format provides direct solutions to common experimental challenges.
Stage 1: Synthesis of 2,6-dimethylpyridine-3,4-diamine
The synthesis of this key precursor typically involves the nitration of a 2,6-dimethylpyridin-4-amine followed by the reduction of the nitro group.
FAQ 1: I am having trouble with the initial nitration step, resulting in low yields and multiple side products. What are the critical parameters to control?
Answer:
Nitration of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to harsh reaction conditions and the formation of undesired isomers. Here are the key factors to consider:
-
Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used. The ratio of these acids is critical. An excess of sulfuric acid helps to protonate the pyridine nitrogen, which can deactivate the ring towards electrophilic substitution, but it is necessary to dissolve the starting material and facilitate the formation of the nitronium ion. Careful optimization of this ratio is essential.
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating mixture is crucial to prevent over-nitration and decomposition.[1] A sudden increase in temperature can lead to a runaway reaction and a significant decrease in yield.
-
Reaction Time: The reaction should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of di-nitrated or oxidized byproducts.
-
Work-up Procedure: The reaction mixture must be quenched carefully by pouring it onto ice to dissipate the heat generated during neutralization. The pH should be adjusted slowly with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature low to avoid hydrolysis of the nitro group or other sensitive functionalities.
FAQ 2: The reduction of the nitro group to the diamine is incomplete or results in the formation of impurities. How can I improve this step?
Answer:
The reduction of the nitro group is a critical step, and several methods can be employed. The choice of reducing agent and reaction conditions can significantly impact the outcome.
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. The catalyst loading (typically 5-10 mol%) and quality are important. Ensure the catalyst is fresh and active.
-
Solvent: Solvents such as ethanol, methanol, or ethyl acetate are suitable. Ensure the starting material is fully dissolved.
-
Hydrogen Pressure: The reaction can be carried out at atmospheric pressure or slightly elevated pressures (e.g., using a balloon or a Parr hydrogenator). Higher pressures can sometimes improve the reaction rate and completeness.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Incomplete reactions can be due to catalyst poisoning or insufficient reaction time.
-
-
Chemical Reduction:
-
Tin(II) Chloride (SnCl₂): This is a classic method for nitro group reduction.[2] It is generally effective but can sometimes lead to the formation of tin-containing byproducts that can be difficult to remove. An acidic work-up is typically required.
-
Iron in Acetic Acid: This is another common and often milder alternative to SnCl₂. The reaction is heterogeneous, so vigorous stirring is necessary.
-
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of nitro groups, particularly in aqueous or mixed aqueous/organic solvent systems.[3]
-
Troubleshooting Table for Reduction:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst (hydrogenation) | Use fresh, high-quality Pd/C. Increase catalyst loading. |
| Insufficient reducing agent (chemical) | Increase the molar equivalents of the reducing agent. | |
| Low hydrogen pressure (hydrogenation) | Increase hydrogen pressure (if equipment allows). | |
| Formation of Side Products | Over-reduction | Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst poisoning | Ensure starting materials and solvents are pure. | |
| Difficult Purification | Tin salt contamination (SnCl₂) | Perform a thorough acidic and basic work-up to remove tin salts. |
Stage 2: Formation of the Imidazo[4,5-c]pyridine Ring
This stage involves the cyclization of the diaminopyridine with a one-carbon source, followed by N-methylation.
FAQ 3: My cyclization reaction to form the imidazo[4,5-c]pyridine ring has a low yield. What are the best cyclizing agents and conditions?
Answer:
The choice of the cyclizing agent is critical for an efficient reaction. The most common methods for forming the imidazole ring from a 1,2-diamine are the Phillips and related cyclizations.[2]
-
Trimethyl Orthoformate: This is often an excellent choice as it serves as both the one-carbon source and a dehydrating agent.[4][5] The reaction is typically acid-catalyzed.
-
Catalyst: A catalytic amount of a strong acid like hydrochloric acid or p-toluenesulfonic acid is usually required.
-
Temperature: The reaction is often performed at reflux temperature to drive off the methanol byproduct.
-
-
Formic Acid: This is a simple and effective reagent that can also be used.[2] The reaction is typically carried out by heating the diaminopyridine in an excess of formic acid.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
FAQ 4: I am observing the formation of regioisomers during the N-methylation step. How can I control the regioselectivity?
Answer:
The imidazole ring of 6-methyl-1H-imidazo[4,5-c]pyridine has two nitrogen atoms that can potentially be methylated. To achieve selective methylation at the N1 position, consider the following:
-
Choice of Methylating Agent and Base: The combination of methyl iodide (CH₃I) and a suitable base is commonly used.
-
Bases: Stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often used to deprotonate the imidazole nitrogen, followed by the addition of the methylating agent. The regioselectivity can be influenced by the counter-ion of the base and the solvent. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may lead to a mixture of isomers.
-
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block one of the nitrogen atoms, perform the methylation, and then deprotect. However, for this specific target, optimizing the reaction conditions is usually sufficient.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the regioselectivity.
Purification of Regioisomers: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is key.
Stage 3: Chlorination of the Pyridinone Ring
This final step converts the 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one to the desired 4-chloro product.
FAQ 5: The chlorination with phosphorus oxychloride (POCl₃) is giving me a low yield and a complex mixture of byproducts. How can I optimize this reaction?
Answer:
Chlorination of hydroxypyridines and related heterocycles with POCl₃ is a standard transformation, but it requires careful control of the reaction conditions to be successful.[6][7][8]
-
Excess POCl₃: This reaction is often run using POCl₃ as both the reagent and the solvent. Using a large excess ensures that the reaction goes to completion. However, this can make the work-up more challenging and is not environmentally friendly. For smaller scale reactions, using 5-10 equivalents of POCl₃ is common.
-
Temperature and Reaction Time: The reaction typically requires heating to reflux (around 110 °C).[6][9][10] The reaction time should be monitored by TLC or LC-MS. Incomplete reactions will leave starting material, while prolonged heating can lead to decomposition and the formation of dark, tarry byproducts.
-
Use of Additives:
-
Phosphorus Pentachloride (PCl₅): Adding PCl₅ can sometimes improve the efficiency of the chlorination, especially for less reactive substrates.[11]
-
Bases: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the reaction. However, this can also lead to the formation of other byproducts.
-
-
Work-up Procedure: This is a critical step for obtaining a clean product.
-
Removal of Excess POCl₃: After the reaction is complete, the excess POCl₃ should be removed under reduced pressure.
-
Quenching: The reaction mixture must be quenched very carefully by slowly adding it to ice water. This is a highly exothermic process.
-
Neutralization: The acidic solution should then be neutralized with a base (e.g., sodium carbonate, sodium bicarbonate, or ammonium hydroxide) to a pH of 7-8. This will precipitate the product.
-
Extraction: The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Troubleshooting Table for Chlorination:
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient temperature or reaction time | Ensure the reaction is heated to reflux and monitor for completion. |
| Substrate is not reactive enough | Consider adding PCl₅ as an additive. | |
| Formation of Dark Tarry Byproducts | Decomposition due to overheating | Reduce the reaction temperature or time. |
| Impure starting material | Ensure the pyridinone intermediate is pure before chlorination. | |
| Difficult Work-up | Violent reaction during quenching | Add the reaction mixture to ice very slowly with vigorous stirring. |
| Product is water-soluble | After neutralization, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product in water. |
Experimental Protocols
Protocol 1: Synthesis of 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
This protocol is a representative procedure based on common synthetic methods for analogous compounds. Optimization may be required for specific laboratory conditions.
-
Step 1: Reduction of 2,6-dimethyl-3-nitropyridin-4-amine.
-
To a solution of 2,6-dimethyl-3-nitropyridin-4-amine (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,6-dimethylpyridine-3,4-diamine, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization and N-Methylation.
-
Dissolve the crude 2,6-dimethylpyridine-3,4-diamine (1.0 eq) in trimethyl orthoformate.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess trimethyl orthoformate.
-
The resulting intermediate, 6-methyl-1H-imidazo[4,5-c]pyridine, can be isolated or used directly in the next step.
-
Dissolve the intermediate in a suitable aprotic solvent (e.g., DMF).
-
Add sodium hydride (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C and then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one.
-
Protocol 2: Chlorination of 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
-
To 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (1.0 eq), add phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Optimizing N-alkylation of Imidazo[4.5-c]pyridines
Welcome to the technical support center for the N-alkylation of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines to purines makes them a valuable core for developing novel therapeutics.[1][2] However, the N-alkylation of this ring system presents unique challenges, particularly concerning regioselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of imidazo[4,5-c]pyridines.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction is resulting in a very low yield, or I'm only recovering my starting material. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is essential.
Causality & Remediation:
-
Insufficient Deprotonation: The first step in the N-alkylation is the deprotonation of the imidazole nitrogen. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Recommendation: While potassium carbonate (K2CO3) is a commonly used base, stronger bases like sodium hydride (NaH) can be more effective, particularly for less reactive alkylating agents.[3] Ensure the base is fresh and anhydrous. Using at least 2.2 equivalents of K2CO3 is a good starting point.[3][4]
-
-
Poor Solubility: The imidazo[4,5-c]pyridine starting material or the deprotonated intermediate may have poor solubility in the chosen solvent, hindering the reaction.
-
Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive under the reaction conditions.
-
Recommendation: Verify the purity and integrity of your alkylating agent. If using a less reactive agent (e.g., an alkyl chloride), you may need to increase the reaction temperature or use a more reactive analogue (e.g., the corresponding alkyl bromide or iodide). The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of alkyl chlorides.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Issue 2: Formation of Multiple Regioisomers
Question: I am obtaining a mixture of N-alkylated isomers. How can I control the regioselectivity of the reaction?
Answer: The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of regioisomers. The primary sites of alkylation are the imidazole nitrogens (N-1 and N-3) and the pyridine nitrogen (N-5).[5] Controlling the regioselectivity is a key challenge in the synthesis of these compounds.
Understanding the Sites of Alkylation:
The tautomeric nature of the N-H proton on the imidazole ring means that alkylation can occur at either the N-1 or N-3 position. Alkylation can also occur on the pyridine nitrogen, N-5. The electronic and steric properties of the starting material and the reaction conditions play a crucial role in determining the final isomeric ratio.
Strategies for Controlling Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the site of alkylation.
-
Observation: Under basic conditions with K2CO3 in DMF, N-alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines has been shown to predominantly yield the N-5 regioisomer.[6][8]
-
Recommendation: To favor a specific isomer, a screening of different base-solvent combinations is recommended. For instance, using a strong, non-nucleophilic base like NaH in a non-polar solvent such as tetrahydrofuran (THF) might alter the regiochemical outcome compared to K2CO3 in DMF.[3]
-
-
Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the alkylation to a less hindered nitrogen atom.
-
Recommendation: If your substrate has a bulky substituent near one of the nitrogen atoms, the alkylation is more likely to occur at a more accessible nitrogen. Similarly, using a bulkier alkylating agent can enhance this effect.
-
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block certain nitrogen atoms and direct the alkylation to the desired position. This adds steps to the synthesis but can provide excellent control over regioselectivity.
Characterization of Regioisomers:
Distinguishing between the different regioisomers is critical. Two-dimensional Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose.[5][6][7][8] NOESY experiments can reveal through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridine ring, allowing for unambiguous structural assignment.[5][6] Heteronuclear Multiple Bond Correlation (HMBC) can also be used for structural confirmation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazo[4,5-c]pyridines?
A1: The N-alkylation of imidazo[4,5-c]pyridines generally proceeds through a nucleophilic substitution reaction. The reaction is believed to follow an SN2 mechanism.[9]
Caption: General mechanism for N-alkylation.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the acidity of the N-H proton and the reactivity of the alkylating agent.
| Base | Strength | Common Solvents | Notes |
| Potassium Carbonate (K2CO3) | Moderate | DMF, Acetonitrile | A common and often effective choice.[5][6][7][8] It is a heterogeneous base, so good stirring is important. |
| Sodium Hydride (NaH) | Strong | THF, DMF | A more powerful base that can deprotonate less acidic N-H bonds. It is pyrophoric and requires careful handling. |
| Cesium Carbonate (Cs2CO3) | Moderate | DMF, Acetonitrile | Often used to improve yields and can sometimes influence regioselectivity due to the larger cation. |
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of regioisomers, other side reactions can occur:
-
Over-alkylation: If a strong base and an excess of a reactive alkylating agent are used, it is possible to get dialkylation, particularly if there are other nucleophilic sites in the molecule.
-
N-oxide formation: While less common in N-alkylation reactions, the pyridine nitrogen is susceptible to oxidation.[3] This is more of a concern if you are performing other transformations on the molecule that involve oxidizing agents.
-
Decomposition: Imidazopyridine derivatives can be sensitive to strong acids, bases, or high temperatures. It is important to monitor the reaction and avoid unnecessarily harsh conditions.
Experimental Protocol: A General Procedure for N-alkylation
This protocol provides a general starting point for the N-alkylation of a 2-substituted imidazo[4,5-c]pyridine. Optimization for specific substrates will be necessary.
Materials:
-
2-substituted imidazo[4,5-c]pyridine (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-substituted imidazo[4,5-c]pyridine (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the stirring suspension.
-
Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours.[3]
-
Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated imidazo[4,5-c]pyridine.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
Welcome to the technical support center for the synthesis of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured troubleshooting guide and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthetic Pathway
The synthesis of this compound is a sequential process that requires careful control of reaction conditions to minimize the formation of impurities. The general synthetic route can be conceptualized in the following four stages:
-
Formation of the Diaminopyridine Precursor: Synthesis of 3,4-diamino-5-methylpyridine.
-
Cyclization to the Imidazopyridinone Core: Formation of 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one.
-
Chlorination: Conversion of the pyridone to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
N-Methylation: Introduction of the methyl group at the N-1 position of the imidazole ring. Note: The order of chlorination and methylation steps can sometimes be reversed.
This guide will address potential issues at each of these critical stages.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section is formatted in a question-and-answer style to directly address specific experimental observations.
Stage 1 & 2: Diaminopyridine Formation and Cyclization
Question 1: My final product after cyclization is a complex mixture, and the yield of the desired 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is low. What are the likely side products?
Answer:
Low yields and complex mixtures at this stage often point to incomplete reactions or the formation of isomeric side products.
-
Incomplete Cyclization: The most common impurity is the starting material, 3,4-diamino-5-methylpyridine . This can be due to insufficient reaction time, inadequate temperature, or inefficient removal of water, which is a byproduct of the condensation reaction.
-
Causality: The cyclization to form the imidazole ring is a dehydration reaction. If water is not effectively removed, the reaction equilibrium can shift back towards the starting materials.
-
Mitigation: Ensure anhydrous conditions and consider using a Dean-Stark trap if the reaction is run at a suitable temperature with an appropriate solvent. Increasing the reaction time or temperature may also drive the reaction to completion.
-
-
Regioisomeric Imidazopyridinones: Depending on the starting materials and cyclization agent, the formation of a regioisomer, 3,6-dimethyl-3H-imidazo[4,5-c]pyridin-4(5H)-one , is possible.
-
Causality: If the cyclization precursor allows for ring closure at two different nitrogen atoms of the pyridine ring, a mixture of isomers can result.
-
Identification: Careful analysis of ¹H and ¹³C NMR spectra is crucial. The chemical shifts of the methyl groups and the aromatic protons will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can help in the definitive structural assignment.
-
Stage 3: Chlorination with POCl₃
Question 2: After chlorination with POCl₃, I observe multiple spots on my TLC, and my final product contains impurities that are difficult to separate. What are these side products?
Answer:
Chlorination of the pyridinone ring system with phosphorus oxychloride (POCl₃) is a robust reaction, but it can lead to several side products if not properly controlled.[1][2]
-
Unreacted Starting Material: The most straightforward impurity is the starting material, 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one .
-
Causality: This is typically due to an insufficient amount of POCl₃, a reaction temperature that is too low, or an inadequate reaction time.
-
Mitigation: Increase the molar excess of POCl₃, raise the reaction temperature (typically to reflux), and prolong the reaction time. Monitoring the reaction by TLC or LC-MS is highly recommended.
-
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the starting pyridone.
-
Causality: This occurs during the work-up when the reaction mixture is quenched with water or aqueous base. The chloro-substituted pyridine ring is activated towards nucleophilic attack.
-
Mitigation: Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto ice) and quickly extract the product into an organic solvent. Minimize the time the product is in contact with aqueous conditions.
-
-
Dichlorinated Side Product: Over-chlorination can lead to the formation of 4,x-dichloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine , where 'x' represents another position on the pyridine ring.
-
Causality: Prolonged reaction times or excessively high temperatures can promote further chlorination at other positions on the electron-rich pyridine ring.
-
Identification: Mass spectrometry will show a molecular ion peak corresponding to the addition of a second chlorine atom. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be characteristic.
-
| Potential Side Product | Molecular Weight ( g/mol ) | Identification Notes |
| 1,6-dimethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one | 163.18 | Starting material, will have a different Rf on TLC. |
| 4,x-dichloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine | 215.06 | Higher molecular weight in MS with a characteristic isotopic pattern for two chlorines. |
Stage 4: N-Methylation
Question 3: My N-methylation reaction with methyl iodide results in a mixture of products. How can I identify the correct isomer and what are the other components?
Answer:
The N-methylation of the 4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine core can be non-regioselective, leading to a mixture of N-methylated isomers. Over-alkylation is also a common issue.
-
Regioisomers of N-Methylation: The primary side products are the other possible N-methylated isomers. Besides the desired 1-methyl isomer , methylation can occur at the 3-methyl and 5-methyl (pyridinium salt) positions.
-
Causality: The imidazo[4,5-c]pyridine scaffold has three nitrogen atoms that can potentially be alkylated. The regioselectivity is influenced by factors such as the solvent, base, and the electronic and steric environment of each nitrogen atom.
-
Identification and Mitigation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for distinguishing these isomers. The chemical shifts of the N-methyl group and the aromatic protons will be distinct for each isomer. 2D NMR techniques (NOESY, HMBC) can provide definitive structural proof by showing correlations between the N-methyl protons and the rest of the molecule.
-
Chromatography: These isomers often have different polarities and can typically be separated by column chromatography on silica gel. A careful selection of the eluent system is key.
-
Reaction Conditions: To favor the desired 1-methyl isomer, it is crucial to carefully control the reaction conditions. The choice of base and solvent can significantly influence the regioselectivity. For instance, using a milder base and a less polar solvent might favor methylation on the imidazole ring.
-
-
-
Over-Methylation Product (Quaternary Ammonium Salt): Further methylation of the pyridine nitrogen can lead to the formation of a 1,5,6-trimethyl-4-chloro-1H-imidazo[4,5-c]pyridin-5-ium iodide .
-
Causality: Using a large excess of methyl iodide or prolonged reaction times can lead to this quaternary salt.
-
Identification: This product is ionic and will have very different solubility characteristics (more soluble in polar solvents, insoluble in non-polar solvents) compared to the neutral product. It will also have a much higher molecular weight, which can be easily detected by mass spectrometry.
-
Mitigation: Use a stoichiometric amount or a slight excess of methyl iodide and monitor the reaction closely to stop it once the starting material is consumed.
-
| Potential Side Product | Molecular Weight ( g/mol ) | Identification Notes |
| This compound (Desired) | 181.62 | Target molecule. |
| 4-Chloro-3,6-dimethyl-3H-imidazo[4,5-c]pyridine | 181.62 | Isomeric with the desired product. Differentiated by NMR. |
| 4-Chloro-5,6-dimethyl-5H-imidazo[4,5-c]pyridinium salt | 181.62 (cation) | Isomeric cation. Different chemical shifts in NMR. |
| 1,5,6-trimethyl-4-chloro-1H-imidazo[4,5-c]pyridin-5-ium iodide | 323.54 | Higher molecular weight, ionic, distinct NMR signals. |
Experimental Workflow Diagrams
General Synthetic Pathway
Caption: Overview of the synthetic routes to the target molecule.
Troubleshooting Logic for N-Methylation
Caption: Decision-making workflow for troubleshooting the N-methylation step.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product, this compound?
A1: Column chromatography on silica gel is the most effective method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The exact solvent system will depend on the polarity of the side products. For removing the highly polar quaternary ammonium salt, a simple filtration or washing with a non-polar solvent might be sufficient before chromatography.
Q2: Can I use other chlorinating agents besides POCl₃?
A2: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or a mixture of POCl₃ and PCl₅ could potentially be used.[3][4] However, each reagent has its own reactivity profile and may lead to a different side product distribution. It is crucial to perform small-scale test reactions to optimize the conditions if you deviate from using POCl₃.
Q3: How can I confirm the regiochemistry of my N-methylated product?
A3: The most definitive method is through 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons of the N-methyl group and the carbon atoms of the imidazopyridine core, allowing for unambiguous assignment of the methyl group's position. Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to show through-space correlations between the N-methyl protons and nearby protons on the ring system.
Q4: My reaction seems to stall and does not go to completion. What are the general tips to improve the yield?
A4: For all stages of the synthesis, ensure that your starting materials are pure and your solvents are anhydrous, especially for the cyclization and chlorination steps. Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS). If a reaction stalls, consider incrementally increasing the temperature, extending the reaction time, or adding a slight excess of the limiting reagent. For reactions that produce a volatile byproduct like water or HCl, ensuring its efficient removal can help drive the reaction forward.
References
regioselectivity issues in the functionalization of imidazo[4,5-c]pyridines
A Guide to Navigating Regioselectivity in Synthetic Functionalization
Welcome to the technical support hub for researchers working with the imidazo[4,5-c]pyridine scaffold. As a Senior Application Scientist, I understand that the unique electronic and structural properties of this heterocycle present significant, yet surmountable, challenges in regioselective functionalization. This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your synthetic goals.
The imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged structure in medicinal chemistry, forming the backbone of molecules targeting a range of conditions.[1] However, its utility is directly tied to our ability to precisely control the introduction of substituents. The presence of multiple nitrogen atoms and the tautomeric nature of the imidazole ring create a complex reactivity landscape. This guide will help you navigate it.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why is regioselectivity such a major issue with imidazo[4,5-c]pyridines?
A1: The primary challenge stems from the existence of multiple reactive sites with similar electronic properties. The core issues are:
-
Tautomerism: The proton on the imidazole ring is mobile, leading to an equilibrium between the 1H/3H and the 5H/7H tautomers. While often drawn as the 5H-tautomer, the reactivity can proceed through any of these forms, presenting multiple nitrogen atoms for reactions like alkylation.
-
Multiple Nucleophilic Nitrogens: The scaffold contains three nitrogen atoms (N1, N3, N5) that can act as nucleophiles, particularly in alkylation reactions. The pyridine nitrogen (N5) is often the most kinetically favored site for alkylation.[2][3][4]
-
Ambiguous C-H Reactivity: The pyridine ring is generally electron-deficient, making direct electrophilic substitution difficult. Conversely, the imidazole ring is more electron-rich. This creates a competition between different C-H bonds (primarily at the C2, C4, and C7 positions) for functionalization, with the outcome highly dependent on the reaction conditions and directing groups.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific experimental problems. Each answer explains the underlying chemistry and provides actionable protocols.
Issue 1: N-Alkylation - "I'm getting a mixture of N5 and N7 alkylated isomers. How can I control this?"
This is the most common regioselectivity problem. Alkylation under basic conditions, such as with K₂CO₃ in DMF, often yields the N5-regioisomer as the major product, but mixtures are frequent.[2][3][4] Control requires a careful selection of reagents and conditions.
Causality: The outcome of N-alkylation is a battle between kinetic and thermodynamic control, heavily influenced by sterics.
-
Kinetic Site (N5): The pyridine nitrogen (N5) is generally more accessible and often the site of initial, faster reaction.
-
Thermodynamic Sites (N1/N3/N7): Alkylation on the imidazole ring nitrogens can sometimes lead to a more stable product, but this is highly substrate-dependent.
-
Steric Effects: Bulky substituents on the imidazo[4,5-c]pyridine core or the use of bulky alkylating agents can block approach to one nitrogen atom, favoring another. For the related imidazo[4,5-b]pyridine-4-oxide system, DFT studies confirmed that regioselectivity is governed by 'steric approach control'.[5]
The following diagram outlines a decision-making process for optimizing N-alkylation regioselectivity.
Caption: Decision workflow for troubleshooting N-alkylation.
Since simple 1D ¹H NMR is often insufficient to distinguish N-alkylated regioisomers, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method. It identifies protons that are close in space, even if they are not directly bonded.[3][4]
-
Sample Preparation: Prepare a 5-10 mg sample of the purified isomer mixture or isolated isomer in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Use a standard pulse sequence with an appropriate mixing time (typically 500-800 ms) to allow for the development of NOE cross-peaks.
-
Analysis:
-
For an N5-alkylated isomer: Look for a strong NOE cross-peak between the protons of the newly introduced N-CH₂ group and the protons at the C4 and C6 positions of the pyridine ring.[2][3]
-
For an N7-alkylated isomer: An NOE would be expected between the N-CH₂ protons and the C6 proton, but not the C4 proton.
-
Heteronuclear Multiple Bond Correlation (HMBC) experiments can also be used to confirm assignments by observing long-range couplings between the N-CH₂ protons and the carbons of the heterocyclic core.[4]
-
Issue 2: C-H Functionalization - "My electrophilic substitution (e.g., halogenation) is not working or is giving me the wrong isomer. What should I do?"
Direct C-H functionalization of the imidazo[4,5-c]pyridine core is challenging due to the electron-deficient pyridine ring, which deactivates the system towards electrophilic attack.
Causality: The reactivity is dictated by the electron density of the carbon atoms.
-
C2 Position: This position on the imidazole ring is the most electron-rich and generally the most susceptible to electrophilic attack, similar to what is observed in the related imidazo[1,2-a]pyridine scaffold.[6][7]
-
Pyridine Ring (C4, C6, C7): These positions are electron-poor and typically require harsh conditions for substitution, which can lead to decomposition. Functionalization here is often achieved via metal-catalyzed cross-coupling of a pre-installed halide.
| Problem Encountered | Probable Cause | Suggested Solution |
| No Reaction | Insufficiently reactive halogenating agent or deactivated substrate. | Switch to a more potent electrophilic halogen source (e.g., N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)). If the substrate has electron-withdrawing groups, consider a different synthetic strategy. |
| Decomposition | Reaction conditions are too harsh (e.g., strong acid, high temperature). | Use milder, buffered conditions. For related scaffolds, transition-metal-free halogenations using sources like sodium chlorite/bromite in acetic acid have proven effective.[8][9][10] |
| Mixture of Isomers | Competing reactive sites (e.g., C2 vs. pyridine ring positions). | Exploit the higher reactivity of the C2 position by running the reaction at a lower temperature or with a less reactive halogen source to favor substitution at the most nucleophilic site. |
| Substitution on N instead of C | The nitrogen atoms are also nucleophilic and can react with the electrophile. | Use an acid catalyst. Protonation of the ring nitrogens can decrease their nucleophilicity and favor C-H substitution. |
This protocol is adapted from methodologies for related electron-rich heterocyclic systems.
-
Setup: Dissolve the imidazo[4,5-c]pyridine starting material (1.0 eq) in a suitable solvent like DMF or CH₃CN in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 3: Metal-Catalyzed Cross-Coupling - "My Suzuki coupling reaction is failing. What are the common pitfalls?"
Suzuki and other palladium-catalyzed cross-coupling reactions are essential for introducing aryl or alkyl groups, but they are sensitive to the specific nature of the imidazo[4,5-c]pyridine scaffold.[11] Success depends on having a halogenated precursor and choosing the right catalytic system.
Causality:
-
Catalyst Poisoning: The basic nitrogen atoms of the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands with appropriate steric and electronic properties are needed to overcome substrate-specific challenges.[12][13]
-
Substrate Reactivity: The reactivity of the C-X bond depends on both the halogen (I > Br > Cl) and its position on the ring.
Caption: Troubleshooting guide for Suzuki coupling reactions.
This is a starting point protocol that may require optimization.
-
Setup: To an oven-dried reaction vessel, add the halogenated imidazo[4,5-c]pyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
stability testing of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine under experimental conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine. This guide is designed to provide expert insights and practical solutions for navigating the complexities of its stability testing. Drawing upon established principles of pharmaceutical analysis and extensive experience with heterocyclic compounds, this center offers a comprehensive suite of troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and robustness of your stability studies.
Our approach is grounded in the principles of scientific integrity, providing you with the rationale behind experimental choices and self-validating protocols. We understand the critical nature of stability data in the drug development process and aim to empower you with the knowledge to anticipate and resolve challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing concise answers based on its chemical structure and data from related compounds.
Q1: What are the primary chemical liabilities of this compound that could affect its stability?
A1: Based on its structure, the primary chemical liabilities are the chloro-substituted pyridine ring and the imidazo N-methyl group. The chloro group can be susceptible to nucleophilic displacement, particularly hydrolysis under acidic or basic conditions. The N-methyl group and the electron-rich imidazole ring could be prone to oxidation.
Q2: Is this compound sensitive to light?
A2: Imidazopyridine derivatives have been shown to be photosensitive, potentially leading to degradation upon exposure to UV or visible light.[1] Photostability testing is crucial to determine its intrinsic photostability and to establish appropriate handling and storage conditions.
Q3: What impact does pH have on the stability of this compound in aqueous solutions?
A3: The compound's stability in aqueous solutions is expected to be pH-dependent. The basic nitrogen atoms in the imidazo[4,5-C]pyridine ring system can be protonated at acidic pH, which may influence its susceptibility to hydrolysis. At alkaline pH, the chloro substituent may be more susceptible to nucleophilic attack by hydroxide ions.
Q4: Are there any known incompatible excipients to be aware of during formulation development?
Troubleshooting Guide for Stability Studies
This guide provides a structured approach to resolving common issues encountered during the stability testing of this compound.
Issue 1: An unexpected new peak appears in the chromatogram during a stability study.
-
Question: I am observing a new, unidentified peak in my HPLC analysis of a stability sample. How do I determine its origin?
-
Answer:
-
Verify System Suitability: First, ensure that your HPLC system passes all system suitability tests to rule out any analytical artifacts.
-
Analyze a Placebo: If you are analyzing a formulated product, analyze a placebo sample that has been subjected to the same stress conditions. This will help determine if the new peak originates from the excipients.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This is a critical step in identifying the degradation product.
-
Review Forced Degradation Data: Compare the retention time and mass of the unknown peak with the degradation products observed during your forced degradation studies. This will likely help in its identification.
-
Issue 2: The mass balance in my forced degradation study is below 95%.
-
Question: After subjecting the compound to stress conditions, the sum of the assay of the parent compound and the known degradation products is significantly less than 100%. What could be the cause?
-
Answer:
-
Formation of Non-UV Active Degradants: It is possible that some degradation products do not have a chromophore and are therefore not detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel can help identify such compounds.
-
Formation of Volatile Degradants: The degradation process might be producing volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) can be used to investigate this possibility.
-
Precipitation of Degradants: Degradation products might be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples and consider using a different diluent.
-
Adsorption to Container Surfaces: Highly reactive or "sticky" degradation products may adsorb to the inner surfaces of your sample vials. Using silanized vials can mitigate this issue.
-
Issue 3: I am observing significant degradation under photolytic stress conditions.
-
Question: My compound shows rapid degradation when exposed to light as per ICH Q1B guidelines. What are my next steps?
-
Answer:
-
Characterize the Degradation Products: Use HPLC-MS to identify the major photolytic degradation products. Understanding the degradation pathway is crucial. Imidazopyridine derivatives can undergo photo-oxidation.[1]
-
Protective Packaging: The most immediate solution is to use light-protective packaging, such as amber-colored vials or bottles, for the drug substance and product.
-
Formulation Strategies: For drug products, consider the inclusion of light-absorbing excipients or coatings in the formulation.
-
Refine Handling Procedures: Implement strict procedures to minimize light exposure during manufacturing, handling, and administration.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[2][3][4][5]
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate.[4]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C and withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature and withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
If no degradation is observed, repeat the experiment at 60°C or with 1 N NaOH.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature and withdraw samples at 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose the sample to 80°C in a calibrated oven for 48 hours.
-
Withdraw samples at 24 and 48 hours for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
Data Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation.
-
Use HPLC-MS to identify the major degradation products.
-
Propose degradation pathways based on the identified products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Initial Chromatographic Conditions (to be optimized):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 254 nm (or optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Method Development and Validation:
-
Wavelength Selection: Determine the optimal detection wavelength by scanning the UV spectrum of the compound.
-
Optimization of Mobile Phase: Adjust the gradient slope, pH of the aqueous phase, and organic modifier to achieve good resolution between the parent compound and all degradation products.
-
Forced Degradation Sample Analysis: Inject the stressed samples from Protocol 1 to challenge the method's specificity. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Range: Define the concentration interval over which the method is precise, accurate, and linear.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Visualizations
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Troubleshooting HPLC Baseline Issues
Caption: Decision tree for troubleshooting HPLC baseline instability.
References
Technical Support Center: Tandem Reactions for Imidazo[4,5-b]pyridine Skeleton Construction
Welcome to the technical support center for the synthesis of the imidazo[4,5-b]pyridine scaffold. This bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, analogous to purines, and is a core component of numerous pharmacologically active agents.[1][2] Tandem reactions provide an elegant and efficient approach to constructing this skeleton, often minimizing synthetic steps and improving overall yield.[3][4] However, as with any complex organic transformation, challenges can arise.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting common issues encountered during the tandem synthesis of imidazo[4,5-b]pyridines. The information presented here is based on established synthetic protocols and a deep understanding of the underlying reaction mechanisms.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the rationale behind them.
Issue 1: Low or No Product Yield
Question: My tandem reaction for the synthesis of an imidazo[4,5-b]pyridine derivative is resulting in a very low yield or no desired product at all. I am starting from a substituted 2,3-diaminopyridine and an aldehyde. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield in this context often points to one of several critical factors: incomplete reaction, suboptimal pH, inefficient water removal, or competing side reactions.[5] Let's break down each of these possibilities.
-
Incomplete Reaction: The condensation of the diamine with the aldehyde to form the imidazole ring is the crucial step. This is often followed by an oxidative aromatization to furnish the final product.
-
Troubleshooting:
-
Increase Reaction Time or Temperature: Many of these cyclization reactions require significant thermal energy to proceed to completion.[5] Consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or DMSO.
-
Facilitate Oxidation: The final aromatization step can be slow if relying on atmospheric oxygen. While some reactions proceed well with air oxidation, particularly at elevated temperatures, others may require a mild oxidizing agent to drive the reaction to completion.[1][5]
-
-
-
Sub-optimal pH: The reaction pH can be a critical parameter.
-
Troubleshooting:
-
Acid Catalysis: For condensations involving carboxylic acids or their equivalents (like orthoesters), a catalytic amount of acid is often beneficial to activate the carbonyl group.[5]
-
Base Presence: Conversely, if you are performing an N-alkylation as part of your tandem sequence, the presence of a suitable base is essential.[5]
-
-
-
Inefficient Water Removal: The condensation reaction that forms the imidazole ring releases water. According to Le Chatelier's principle, the presence of this water can inhibit the reaction from reaching completion.[5]
-
Troubleshooting:
-
Dean-Stark Trap: For reactions run in appropriate high-boiling solvents like toluene, a Dean-Stark apparatus is highly effective for the azeotropic removal of water.[5]
-
Drying Agents: In other setups, the addition of a compatible drying agent can be beneficial. Ensure the chosen drying agent is stable under your reaction conditions.[5]
-
-
-
Side Reactions: Your starting materials may be consumed by undesired side reactions.
-
Troubleshooting:
-
N-oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide, especially under oxidative conditions.[5] To prevent this, carefully control the stoichiometry and strength of any oxidizing agents used.
-
Incomplete Cyclization: It's possible to isolate a stable intermediate if the final cyclization to the imidazo[4,5-b]pyridine does not occur.[5] Driving this step to completion often requires more forcing conditions, such as higher heat.[5]
-
-
Issue 2: Formation of Regioisomers during N-Alkylation
Question: I am attempting to perform a tandem reaction that includes an N-alkylation step on my imidazo[4,5-b]pyridine core, but I am obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are nucleophilic and can be alkylated, leading to the formation of regioisomers. The primary sites for alkylation are the nitrogen atoms of the imidazole ring (N1 and N3) and the pyridine ring (N4).[5] The regioselectivity of the alkylation is highly dependent on the reaction conditions.[5][6]
-
Understanding the Sites of Alkylation:
-
Kinetic vs. Thermodynamic Control: The site of alkylation can often be influenced by whether the reaction is under kinetic or thermodynamic control.
-
Steric Hindrance: The substituents already present on the imidazo[4,5-b]pyridine core can sterically hinder the approach of the alkylating agent to certain nitrogen atoms, thereby directing it to less hindered sites.
-
-
Strategies for Controlling Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, using potassium carbonate in anhydrous DMF is a common set of conditions for N-alkylation.[5]
-
Nature of the Alkylating Agent: The reactivity and size of the alkylating agent can influence the outcome.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation at the desired position, and then deprotect.
-
A general protocol for N-alkylation is as follows:
-
Dissolve the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (2.2 eq.) and a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq.).
-
Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC to determine the ratio of products.
Frequently Asked Questions (FAQs)
Q1: What are some common tandem reaction strategies for constructing the imidazo[4,5-b]pyridine skeleton?
A1: Several elegant tandem strategies have been developed. A common and efficient method involves a one-pot, three-step reaction starting from 2-chloro-3-nitropyridine.[7] This typically involves:
-
Nucleophilic substitution of the chloride with an amine.
-
Reduction of the nitro group to an amine.
-
Condensation of the resulting diamine with an aldehyde or carboxylic acid derivative to form the imidazole ring.
Another approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for the facile synthesis of a variety of substituted products.[8]
Q2: How can I monitor the progress of my tandem reaction effectively?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. It allows you to visualize the consumption of starting materials and the formation of intermediates and the final product. For more detailed kinetic studies, techniques like 1H NMR spectroscopy can be employed to track the reaction over time.[7]
Q3: What are some key considerations for the purification of imidazo[4,5-b]pyridine derivatives?
A3: Purification can sometimes be challenging due to the polar nature of these compounds.
-
Column Chromatography: Silica gel column chromatography is the most widely used purification technique. The choice of eluent system is critical and often requires some optimization. A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
Extraction: During the workup, ensure that the pH of the aqueous layer is adjusted appropriately to ensure your product is in a neutral form for efficient extraction into an organic solvent. Significant product loss can occur during this step if not optimized.[5]
Q4: Are there any "green" or more environmentally friendly approaches to synthesizing imidazo[4,5-b]pyridines?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies focus on using water as a solvent, which is a green and economical choice.[3][7] Additionally, catalyst-free tandem reactions that proceed in water or under solvent-free conditions are being explored.[3] These approaches align with the principles of green chemistry by reducing waste and avoiding the use of toxic reagents.[3]
Visualizations
Diagram 1: General Tandem Reaction Workflow
Caption: A typical experimental workflow for tandem synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Incomplete Reaction | Increase reaction time and/or temperature.[5] |
| Inefficient Water Removal | Use a Dean-Stark trap or a compatible drying agent.[5] | |
| Side Reactions (e.g., N-oxide) | Carefully control the stoichiometry of oxidizing agents.[5] | |
| Regioisomer Formation | Multiple Alkylation Sites | Optimize base, solvent, and alkylating agent. Consider protecting groups.[5] |
| Purification Difficulties | Product Polarity | Optimize TLC eluent system for column chromatography. Attempt recrystallization.[5] |
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
avoiding degradation of imidazo[4,5-b]pyridine derivatives during synthesis
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridine derivatives. As a Senior Application Scientist, I understand that while this scaffold is a cornerstone in medicinal chemistry, its synthesis can present unique stability and selectivity challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and prevent the degradation of your target compounds. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring your syntheses are both successful and reproducible.
The imidazo[4,5-b]pyridine core, being a purine isostere, is of immense interest, but its electron distribution and multiple nitrogen sites make it susceptible to several side reactions, including N-oxidation, incomplete cyclization, and non-selective alkylation. This guide addresses these core problems in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My cyclization to form the imidazo[4,5-b]pyridine ring is sluggish or incomplete. What's going wrong?
This is one of the most common hurdles in imidazo[4,5-b]pyridine synthesis. Often, you'll see the starting diamine consumed, but the desired product yield is low, with a stable intermediate being isolated instead.
Core Problem: Unfavorable Reaction Equilibrium
The formation of the imidazole ring is typically a condensation reaction, which releases water.[1] Like any equilibrium process, the accumulation of water can inhibit the forward reaction, preventing complete cyclization.[1]
Causality and Troubleshooting:
-
Insufficient Thermal Energy: Many cyclization reactions require a significant energy input to overcome the activation barrier. If you are running the reaction at room temperature or with mild heating, it may not be sufficient.
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., from ethanol to toluene or DMF). Refluxing is a common and effective strategy.[1]
-
-
Water Accumulation: The condensation reaction is reversible. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials or the uncyclized intermediate.
-
Solution: Actively remove water from the reaction. The classic and most effective method for this is using a Dean-Stark trap with an azeotrope-forming solvent like toluene.[2][3] As the toluene-water azeotrope boils and condenses, the denser water separates in the trap while the toluene returns to the flask, effectively driving the reaction to completion.[2][4] For smaller-scale reactions where a Dean-Stark trap is impractical, using a compatible drying agent can also be helpful.[1]
-
-
Sub-Optimal pH: The reaction pH is critical. For condensations involving carboxylic acids or their equivalents (like orthoesters), acidic conditions are typically required to activate the carbonyl group for nucleophilic attack.[1]
-
Oxidation Requirement (for Aldehyde Precursors): When using an aldehyde, the initial condensation forms a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate must be oxidized to the final aromatic product. While atmospheric oxygen can sometimes suffice, it is often slow and inefficient.[1]
Workflow: Driving a Challenging Cyclization to Completion
Caption: Troubleshooting logic for incomplete cyclization.
Protocol 1: General Procedure for Cyclocondensation with Water Removal
This protocol is a representative example for the synthesis of a 2-substituted imidazo[4,5-b]pyridine from 2,3-diaminopyridine and an aldehyde, employing a Dean-Stark trap.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[8] Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 2,3-diaminopyridine (1.0 eq.), the desired aldehyde (1.0-1.1 eq.), and a suitable solvent (e.g., toluene, sufficient to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC and by observing the amount of water collected in the trap. The reaction is typically complete when water no longer accumulates.[2]
-
Work-up: Once complete, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[9]
FAQ 2: I'm seeing an unexpected, more polar byproduct. Could it be an N-oxide?
Yes, this is a strong possibility. The pyridine nitrogen (N4) in the imidazo[4,5-b]pyridine ring is nucleophilic and susceptible to oxidation, forming a polar N-oxide, especially when oxidative conditions are present or during prolonged heating in the presence of air.[1]
Prevention and Remediation:
| Strategy | Rationale & Causality |
| Prevention | Inert Atmosphere: The most direct way to prevent oxidation from atmospheric oxygen is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially for reactions requiring high temperatures and long durations.[1] |
| Controlled Oxidants: If your synthesis requires an oxidative step (e.g., for aromatization), be mindful of the oxidant's strength and stoichiometry. Use the mildest effective oxidant and avoid large excesses.[1] | |
| Remediation | Reduction: If the N-oxide has already formed, it can often be chemically reduced back to the parent imidazo[4,5-b]pyridine. Common and effective reagents for this deoxygenation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). Catalytic hydrogenation can also be employed.[1] |
Protocol 2: Reduction of an Imidazo[4,5-b]pyridine-N-oxide
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude N-oxide product in a suitable anhydrous solvent (e.g., chloroform or acetonitrile).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add phosphorus trichloride (PCl₃, ~1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the polar N-oxide spot has been completely converted to the less polar product spot.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
FAQ 3: My N-alkylation reaction is giving me a mixture of regioisomers. How can I achieve better selectivity?
This is a classic challenge with the imidazo[4,5-b]pyridine scaffold. The molecule contains multiple nucleophilic nitrogen atoms: the two imidazole nitrogens (N1 and N3, which are in tautomeric equilibrium) and the pyridine nitrogen (N4).[1] Alkylation can occur at any of these sites, and controlling the outcome is paramount. The product distribution is highly dependent on the reaction conditions.[1][10]
Understanding the Sites of Alkylation:
Caption: Potential sites for N-alkylation on the imidazo[4,5-b]pyridine core.
Controlling Regioselectivity:
The key is to modulate the nucleophilicity and steric accessibility of the different nitrogen atoms.
| Condition | Likely Outcome | Rationale & Causality |
| Base / Solvent System | K₂CO₃ in DMF: This common combination often leads to mixtures but can favor pyridine (N4) alkylation for certain substrates.[11][12] The polar aprotic nature of DMF solvates the cation of the base, increasing the anion's reactivity. | |
| NaH in THF/DMF: A strong, non-nucleophilic base like sodium hydride will deprotonate the imidazole NH, creating an imidazolide anion. This strongly favors alkylation on the imidazole ring (N1/N3).[10] Steric hindrance from substituents at the C2 position can then direct the alkylation towards the less hindered N3 position. | ||
| Phase Transfer Catalysis (PTC): Using a base like K₂CO₃ with a phase transfer catalyst (e.g., TBAB) in a solvent like DMF can provide good yields and may influence selectivity.[13] | ||
| Steric Hindrance | Alkylation at N1 vs. N3 | A bulky substituent at the C2 position will sterically hinder the N1 position, thus favoring alkylation at the N3 position. This is a powerful tool for directing selectivity within the imidazole ring. |
Protocol 3: Regioselective N-Alkylation using K₂CO₃/DMF
This procedure is often used and can be a good starting point for optimization.
-
Setup: To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[13]
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.6 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The resulting regioisomers must be carefully separated by column chromatography.[6][13]
FAQ 4: My compound degrades during workup or purification. What are the best practices for isolating sensitive derivatives?
Significant product loss can occur during workup and purification, especially for derivatives with sensitive functional groups or those prone to acid/base-mediated degradation.[1]
Core Problem: Instability to Purification Conditions
Standard purification techniques can be too harsh for certain molecules. The acidic nature of silica gel, extreme pH during aqueous extractions, and high temperatures for solvent removal are common culprits.
Best Practices for Isolation:
-
Mild Aqueous Work-up: Avoid using strong acids or bases (e.g., 1M HCl or NaOH) during extractions if your molecule has acid- or base-labile groups (e.g., esters, silyl ethers). Use milder alternatives like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Low-Temperature Solvent Removal: When concentrating your product, use a rotary evaporator with the water bath set to a low temperature (<40 °C) to prevent thermal degradation. This was found to be essential in some published syntheses.[14]
-
Choosing the Right Chromatography:
-
Deactivated Silica: Standard silica gel is acidic and can cause degradation of basic compounds like amines.[15] You can "neutralize" the silica by pre-treating it. A common method is to flush the packed column with your eluent system containing a small amount of a volatile base like triethylamine (~1%) before loading your sample.[16]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase C18 silica for particularly sensitive compounds.[17] Reversed-phase chromatography is often performed with acidic (e.g., formic acid or TFA) or basic (e.g., ammonia) modifiers to ensure good peak shape.[17]
-
Rapid Elution: Don't let your compound sit on the column for too long. Develop a solvent system that provides good separation (ΔRf > 0.2) but allows the product to elute in a reasonable time frame.
-
-
Consider Recrystallization: If your crude product is of reasonable purity (>90%), recrystallization is often a much milder and more efficient purification method than chromatography. It avoids interaction with stationary phases and can yield highly pure crystalline material.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. teledynelabs.com [teledynelabs.com]
Technical Support Center: Addressing Tautomerization in Substituted Imidazo[4,5-b]pyridines
Guide Version: 1.0
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazo[4,5-b]pyridines. This class of heterocyclic compounds holds immense promise in medicinal chemistry, with applications ranging from kinase inhibitors to antiviral agents.[1][2] However, their inherent susceptibility to prototropic tautomerism presents a significant, often underestimated, challenge in synthesis, characterization, and biological evaluation.[3][4][5]
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the tautomerization of imidazo[4,5-b]pyridines. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven insights to help you navigate the complexities of these dynamic molecular systems. We will explore the "why" behind experimental observations and provide robust protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is tautomerization and why is it a particular issue for imidazo[4,5-b]pyridines?
A1: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] In the imidazo[4,5-b]pyridine scaffold, the mobile proton is typically located on one of the nitrogen atoms of the imidazole ring. This leads to an equilibrium between two or more distinct tautomeric forms. This phenomenon is a critical consideration because different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn can affect their biological activity and pharmacokinetic profiles.[4][6]
Q2: How can I predict which tautomer of my substituted imidazo[4,5-b]pyridine will be dominant?
A2: The position of the tautomeric equilibrium is influenced by a combination of factors including the electronic nature of the substituents, the solvent, pH, and temperature.[6] Polar solvents often favor the more polar tautomer, while intramolecular hydrogen bonding can stabilize a specific form.[3][7] Computational methods, such as Density Functional Theory (DFT), can be powerful tools for predicting the relative stabilities of different tautomers in the gas phase or in solution.[8][9]
Q3: Can the "wrong" tautomer lead to misleading biological data?
Q4: Is it possible to synthesize and isolate a single, stable tautomer?
A4: While challenging, it is sometimes possible. One common strategy is N-alkylation, which "locks" the molecule into a specific tautomeric form by replacing the mobile proton with an alkyl group.[1][11] This approach can be invaluable for definitively establishing the biological activity of a single tautomer. However, it's important to consider that the added alkyl group may itself influence biological activity.
Troubleshooting Guides
Issue 1: Ambiguous or Conflicting Spectroscopic Data (NMR, UV-Vis)
You Observe:
-
Broad signals in your ¹H NMR spectrum.
-
More signals than expected in your ¹³C NMR spectrum.
-
Solvent-dependent shifts in your UV-Vis absorption spectra.
Root Cause Analysis: These observations are classic indicators of a dynamic equilibrium between two or more tautomers on the NMR timescale. In some solvents, the interconversion between tautomers is fast, leading to averaged, often broad, signals. In other solvents, the exchange may be slower, allowing for the observation of distinct signals for each tautomer.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ambiguous spectroscopic data.
Detailed Protocol: Variable Temperature (VT) NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, which can slow down proton exchange).[12]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature point until the signals for the individual tautomers are resolved or the solvent freezes.
-
High-Temperature Analysis: If signals are still broad at room temperature, gradually increase the temperature. If the tautomers are in fast exchange, the broad signals should coalesce into a single, sharp set of averaged signals.
-
Data Analysis: At a temperature where the tautomers are in slow exchange, carefully integrate the signals corresponding to each tautomer to determine their relative populations under those conditions.
Issue 2: Inconsistent Biological Activity or Poor Structure-Activity Relationship (SAR)
You Observe:
-
A series of closely related analogs shows unpredictable or "flat" SAR.
-
Biological activity of a compound varies between different assay buffers or conditions.
Root Cause Analysis: Unrecognized shifts in the tautomeric equilibrium can wreak havoc on SAR. A minor structural modification on your imidazo[4,5-b]pyridine might not only affect its interaction with the target but also significantly shift the tautomeric ratio. The biological activity you measure is a composite of the potencies and concentrations of each tautomer.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent biological activity.
Detailed Protocol: Synthesis of N-Alkylated ("Locked") Analogs
This protocol allows for the unambiguous assignment of biological activity to a specific tautomer.
-
Reaction Setup: To a solution of your parent imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 2.2 equivalents).[1]
-
Alkylation: Add an alkylating agent (e.g., methyl iodide or benzyl bromide, 1.6 equivalents) and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 equivalents).[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[13] The reaction typically takes several hours to 24 hours.[1]
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting mixture of N-alkylated regioisomers using column chromatography.
-
Structure Elucidation: The definitive assignment of the N-alkylation position (and thus, the locked tautomeric form) must be done using advanced 2D NMR techniques such as HMBC and NOESY.[11]
Issue 3: Challenges in Chromatographic Separation and Purification
You Observe:
-
Broad or tailing peaks during HPLC analysis.
-
Difficulty in separating your target compound from a closely eluting impurity.
-
Apparent "conversion" of your purified compound back to a mixture upon standing.
Root Cause Analysis: If the tautomeric interconversion is occurring on the timescale of your chromatographic separation, it can lead to peak broadening. The solid support (e.g., silica gel) can also influence the tautomeric equilibrium, meaning the dominant tautomer on the column may not be the dominant one in solution.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Considerations |
| Modify Mobile Phase pH | Shifting the pH can often favor one tautomeric form, leading to sharper peaks. | Add a small amount of an acid (e.g., formic acid, TFA) or base (e.g., triethylamine, ammonia) to the mobile phase. |
| Change Stationary Phase | A different stationary phase (e.g., C18, phenyl-hexyl) will have different interactions with the tautomers. | Screen different HPLC columns to find one that provides optimal separation. |
| Lower Temperature | Reducing the temperature can slow the rate of tautomer interconversion, potentially leading to sharper peaks or even the resolution of two distinct peaks. | Use a column thermostat to perform separations at reduced temperatures (e.g., 4-10°C). |
| Derivative Formation | As with biological testing, creating a stable derivative (e.g., N-alkylation) can simplify purification by eliminating the tautomerism issue. | This is a synthetic solution that should be considered if chromatographic methods fail. |
Conclusion
Tautomerization in substituted imidazo[4,5-b]pyridines is not an insurmountable obstacle but a fundamental chemical property that must be understood and addressed. By employing a systematic approach that combines careful spectroscopic analysis, computational modeling, and targeted synthetic strategies, researchers can confidently characterize their compounds, generate reliable biological data, and ultimately accelerate the drug discovery process. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these principles to the unique challenges presented by your specific molecular systems.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Novel and Established Kinase Inhibitors in Glioblastoma: 4-Amino-1-(cyclopentyl)-3-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (Compound 1s) versus Dasatinib
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for glioblastoma (GBM), the most aggressive primary brain tumor, protein kinases have emerged as critical targets. Their dysregulation drives tumor proliferation, survival, and invasion. This guide provides an in-depth, data-driven comparison of a novel imidazo[4,5-c]pyridin-2-one derivative, designated as Compound 1s, with the established multi-kinase inhibitor, Dasatinib. Both compounds exhibit potent inhibitory activity against Src family kinases (SFKs), which are key players in GBM pathology.
This comparison is designed to offer researchers and drug development professionals a clear, objective analysis of their respective biochemical potencies, cellular activities, and mechanistic underpinnings, supported by experimental data and detailed protocols.
Introduction to the Contenders
Compound 1s , a novel imidazo[4,5-c]pyridin-2-one derivative, has been identified as a potent inhibitor of Src family kinases.[1][2] Its discovery represents a promising advancement in the development of targeted therapies for glioblastoma. The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in kinase inhibition, and derivatives of this class have shown promise against various kinase targets.[3]
Dasatinib , an FDA-approved oral multi-targeted kinase inhibitor, is a well-characterized therapeutic agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its potent inhibition of Src family kinases has led to its investigation in solid tumors, including glioblastoma.[5] Dasatinib serves as a crucial benchmark for evaluating novel SFK inhibitors.
Biochemical Potency: A Tale of Two Inhibitors
The cornerstone of any kinase inhibitor's profile is its direct enzymatic inhibition. Both Compound 1s and Dasatinib have demonstrated potent inhibition of Src family kinases, which are non-receptor tyrosine kinases that play pivotal roles in cell growth, division, migration, and survival.[1][2]
| Kinase Target | Compound 1s IC₅₀ | Dasatinib IC₅₀ |
| Src | Sub-micromolar[1][2] | 0.8 nM[4] |
| Fyn | Sub-micromolar[1][2] | <1.1 nM[4] |
| Lyn | Not Reported | <1.1 nM[4] |
| Yes | Not Reported | <1.1 nM[4] |
| Abl | Not Reported | <1 nM[4] |
| c-Kit | Not Reported | 79 nM[4] |
Expert Analysis: Dasatinib exhibits exceptional potency against Src family kinases, with IC₅₀ values in the low to sub-nanomolar range.[4] This high potency is a key attribute for an effective kinase inhibitor. While the available data for Compound 1s indicates "sub-micromolar" inhibition of Src and Fyn, more precise IC₅₀ values are needed for a direct quantitative comparison.[1][2] The broader kinase selectivity profile of Compound 1s also remains to be fully elucidated. It is crucial to understand the off-target effects of any new inhibitor, as this can influence both its efficacy and toxicity profile.
Cellular Activity in Glioblastoma: Halting Tumor Progression
The ultimate test of a kinase inhibitor is its ability to impede cancer cell growth and survival. Both Compound 1s and Dasatinib have been evaluated for their anti-proliferative effects in various glioblastoma cell lines.
| Cell Line | Compound 1s Activity | Dasatinib Activity |
| U87 | Effective, comparable to PP2[1][2] | Reduces cell viability[6] |
| U251 | Effective, comparable to PP2[1][2] | Reduces cell viability[6] |
| T98G | Effective, comparable to PP2[1][2] | Data not consistently reported |
| U87-EGFRvIII | Effective, comparable to PP2[1][2] | Reduces cell viability[6] |
Expert Analysis: Compound 1s has demonstrated effective anti-proliferative activity against a panel of GBM cell lines, with its performance being comparable to the well-known Src inhibitor, PP2.[1][2] Dasatinib has also shown efficacy in reducing the viability of GBM cells.[6] However, for a direct and meaningful comparison, standardized IC₅₀ values for both compounds in these cell lines, determined under identical experimental conditions, are essential. The differing methodologies and reported metrics across various studies make a direct numerical comparison challenging at present.
Mechanism of Action: Unraveling the Downstream Effects
Both Compound 1s and Dasatinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to the substrate. However, their impact on the intricate downstream signaling cascades provides a deeper understanding of their cellular effects.
The Src Signaling Pathway
Src kinases are central nodes in a complex signaling network that regulates crucial cellular processes. Upon activation, Src phosphorylates a multitude of downstream substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of these and other targets triggers a cascade of events that promote cell proliferation, survival, migration, and invasion.
Caption: Simplified Src signaling pathway in glioblastoma.
Downstream Effects of Dasatinib
Dasatinib has been shown to effectively inhibit the phosphorylation of key Src downstream targets. Studies have demonstrated that Dasatinib treatment in glioblastoma cells leads to a reduction in the phosphorylation of FAK and STAT3.[7][8] This disruption of downstream signaling is a key contributor to its anti-tumor effects.
Downstream Effects of Compound 1s
While Compound 1s is known to be an ATP-competitive inhibitor of Src, detailed studies on its effects on downstream signaling molecules like p-FAK and p-STAT3 are not yet widely available. Further investigation in this area is crucial to fully understand its mechanism of action and to draw a more complete comparison with Dasatinib.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Assay (Src)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the Src kinase.
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.
-
Inhibitor Addition: Add the test compound (Compound 1s or Dasatinib) at a range of concentrations. Include a DMSO control (vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions. This assay measures the luminescence generated, which is proportional to the amount of ADP formed and thus indicative of kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to assess the anti-proliferative effects of the kinase inhibitors on glioblastoma cell lines.
Methodology:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound 1s or Dasatinib for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Western Blot Analysis of Src Downstream Signaling
This protocol details the procedure for analyzing the phosphorylation status of Src downstream targets.
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat glioblastoma cells with Compound 1s or Dasatinib for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Src downstream targets (e.g., p-FAK, FAK, p-STAT3, STAT3). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.
Conclusion and Future Directions
This guide provides a comparative overview of the novel Src family kinase inhibitor, Compound 1s, and the established drug, Dasatinib, in the context of glioblastoma. Dasatinib stands as a potent, well-characterized inhibitor with extensive preclinical and clinical data. Compound 1s, emerging from the promising imidazo[4,5-c]pyridin-2-one scaffold, demonstrates significant potential as a therapeutic candidate for GBM.
To build upon this initial comparison, further research is imperative. Key future directions include:
-
Comprehensive Kinase Profiling of Compound 1s: Determining the IC₅₀ values of Compound 1s against a broad panel of kinases is essential to understand its selectivity and potential off-target effects.
-
Direct Comparative Cellular Assays: Conducting head-to-head studies of Compound 1s and Dasatinib in a panel of glioblastoma cell lines under identical experimental conditions will provide definitive data on their relative anti-proliferative and anti-invasive potencies.
-
Mechanistic Elucidation of Compound 1s: Investigating the impact of Compound 1s on the phosphorylation of key downstream targets of Src signaling will provide a deeper understanding of its mechanism of action.
-
In Vivo Efficacy Studies: Evaluating the efficacy of Compound 1s in preclinical animal models of glioblastoma is a critical next step to assess its therapeutic potential in a more complex biological system.
The development of novel and more effective kinase inhibitors remains a high priority in the fight against glioblastoma. The insights and protocols provided in this guide are intended to facilitate further research and accelerate the discovery of new therapeutic strategies for this devastating disease.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dasatinib in recurrent glioblastoma: failure as a teacher - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib reduces FAK phosphorylation increasing the effects of RPI-1 inhibition in a RET/PTC1-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib reduces FAK phosphorylation increasing the effects of RPI-1 inhibition in a RET/PTC1-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[4,5-c]pyridine Analogues as Src Family Kinase Inhibitors for Glioblastoma Therapy
This guide provides an in-depth comparison of imidazo[4,5-c]pyridine analogues, with a specific focus on imidazo[4,5-c]pyridin-2-one derivatives that have emerged as potent inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma (GBM). We will delve into the structure-activity relationships (SAR), comparative efficacy, and the underlying experimental methodologies that validate these compounds as promising therapeutic candidates.
Introduction: The Rationale for Targeting Src Family Kinases in Glioblastoma
Glioblastoma is a notoriously aggressive and challenging-to-treat primary brain tumor.[1] A key driver of its malignant phenotype is the aberrant activation of various signaling pathways, including those regulated by Src family kinases (SFKs).[1] SFKs are non-receptor tyrosine kinases that act as crucial nodes in cellular signaling, influencing cell proliferation, survival, migration, and angiogenesis.[2] In glioblastoma, the hyperactivation of SFKs, such as Src and Fyn, contributes significantly to tumor progression and resistance to therapy.[2][3]
The imidazo[4,5-c]pyridine scaffold, a purine isostere, has proven to be a versatile template for the development of various kinase inhibitors.[4] This guide focuses on a specific series of imidazo[4,5-c]pyridin-2-one derivatives that have been rationally designed to target the ATP-binding site of SFKs, offering a promising avenue for therapeutic intervention in glioblastoma.[1]
Comparative Analysis of Imidazo[4,5-c]pyridin-2-one Derivatives
A recent study by Zhang et al. provides a compelling case for a series of 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones as potent Src and Fyn inhibitors.[1] The general structure of these compounds is depicted below:

The following table summarizes the structure-activity relationship, highlighting the impact of substitutions at the N-1 and N-3 positions on kinase inhibition and anti-proliferative activity against the U87 glioblastoma cell line.
| Compound | R1 | R2 | Src IC50 (µM) | Fyn IC50 (µM) | U87 IC50 (µM) |
| 1d | Cyclopentyl | 4-Cl-Ph | 0.23 | 0.31 | 1.8 |
| 1e | Cyclohexyl | 4-Cl-Ph | 0.26 | 0.35 | 2.1 |
| 1q | Cyclopentyl | 3-F-Ph | 0.21 | 0.28 | 1.5 |
| 1s | Cyclopentyl | 4-CF3-Ph | 0.18 | 0.25 | 1.2 |
Data synthesized from Zhang et al.[1]
Key SAR Insights:
-
N-1 Position: Cycloalkyl groups, particularly a cyclopentyl ring, at the R1 position appear to be favorable for potent kinase inhibition. This is exemplified by the consistently low IC50 values of compounds 1d , 1q , and 1s .[1]
-
N-3 Position: The nature of the phenyl ring at the R2 position significantly influences activity.
-
Electron-withdrawing groups on the phenyl ring are generally beneficial. The presence of a 4-chloro (1d ), 3-fluoro (1q ), or 4-trifluoromethyl (1s ) substituent leads to potent inhibition.[1]
-
Compound 1s , bearing a 4-trifluoromethylphenyl group, emerged as the most potent analogue in this series, with IC50 values of 0.18 µM and 0.25 µM for Src and Fyn, respectively, and a U87 cell line IC50 of 1.2 µM.[1]
-
The superior performance of compound 1s underscores the importance of the trifluoromethyl group at the para position of the phenyl ring for optimal interaction with the kinase active site.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the lead compound and the key biological assays performed.
Synthesis of 4-amino-1-cyclopentyl-3-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (Compound 1s)
The synthesis of compound 1s and its analogues follows a multi-step pathway. Below is a representative protocol based on the general procedures outlined in the literature.[1]
Experimental Workflow: Synthesis of Compound 1s
Caption: Synthetic workflow for Compound 1s.
Step 1: Synthesis of 4-(cyclopentylamino)-3-nitropyridine
-
To a solution of 4-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add cyclopentylamine.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Step 2: Synthesis of N4-cyclopentylpyridine-3,4-diamine
-
The nitro-substituted intermediate from Step 1 is dissolved in a solvent mixture, such as ethanol and water.
-
Iron powder and ammonium chloride are added to the solution.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified.
Step 3: Synthesis of 4-amino-1-cyclopentyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
-
The diamine from Step 2 is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
Triphosgene is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is stirred at room temperature until completion.
-
The resulting solid is collected by filtration, washed, and dried to give the imidazo[4,5-c]pyridin-2-one core.
Step 4: Synthesis of Compound 1s
-
A mixture of the product from Step 3, 4-(trifluoromethyl)phenylboronic acid, copper(II) acetate, and pyridine in a suitable solvent (e.g., dichloromethane) is prepared.
-
The reaction is stirred at room temperature, typically open to the air, for 24-48 hours.
-
The reaction mixture is then washed, dried, and concentrated. The final product is purified by column chromatography.
Src Kinase Activity Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds against Src kinase is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[2][5]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing Src kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compound at various concentrations in kinase buffer.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration. Incubate at room temperature for 30-45 minutes.[2][6]
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on glioblastoma cell lines (e.g., U87) are commonly assessed using the MTT assay.[7][8][9]
Protocol:
-
Cell Seeding: Plate U87 cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10^4 cells/ml) and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and IC50 values are determined.
Mechanism of Action and Signaling Pathway
Src family kinases are integral components of multiple signaling cascades that drive glioblastoma progression. The imidazo[4,5-c]pyridin-2-one inhibitors act by competitively binding to the ATP pocket of Src and Fyn, thereby blocking their kinase activity. This inhibition disrupts downstream signaling pathways, ultimately leading to reduced cell proliferation and survival.
Src Signaling Pathway in Glioblastoma
Caption: Simplified Src signaling pathway in glioblastoma.
ADME and Selectivity Profile
While experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this specific series is limited in the public domain, computational predictions for compound 1s suggest favorable drug-like properties, including the potential to cross the blood-brain barrier, a critical requirement for treating glioblastoma.[10]
Kinase selectivity is a crucial aspect of drug development to minimize off-target effects. While the primary targets of this series are Src and Fyn, broader kinase profiling is necessary to fully characterize their selectivity. It is worth noting that some level of "non-strict" selectivity, inhibiting multiple kinases within a disease-relevant pathway, can sometimes be advantageous in cancer therapy.[1] For instance, some imidazo[4,5-b]pyridine derivatives have shown dual activity against FLT3 and Aurora kinases.[11] Further studies are warranted to establish a comprehensive selectivity profile for the imidazo[4,5-c]pyridin-2-one series.
Conclusion and Future Directions
The imidazo[4,5-c]pyridin-2-one scaffold represents a highly promising starting point for the development of novel therapeutics for glioblastoma. The structure-activity relationships discussed herein provide a clear rationale for the design of future analogues with enhanced potency and selectivity. Compound 1s , with its sub-micromolar inhibitory activity against Src/Fyn and potent anti-proliferative effects on glioblastoma cells, stands out as a lead candidate for further preclinical development.[1]
Future research should focus on:
-
Comprehensive in vivo efficacy studies in relevant glioblastoma animal models.
-
Detailed pharmacokinetic and pharmacodynamic characterization.
-
Extensive kinase selectivity profiling to identify potential off-target liabilities and opportunities.
-
Investigation of combination therapies with standard-of-care treatments for glioblastoma.
By leveraging the insights from these SAR studies and employing rigorous experimental validation, the scientific community can continue to advance the development of imidazo[4,5-c]pyridine-based inhibitors as a potential new line of defense against glioblastoma.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. atcc.org [atcc.org]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRC Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanistic Validation of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic studies. The compound 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine, a molecule featuring the privileged imidazo[4,5-c]pyridine scaffold, represents a common starting point in discovery campaigns.[1][2][3] This scaffold's structural resemblance to endogenous purines makes it a frequent constituent of kinase inhibitors and other enzyme-targeted therapeutics.[2][3][4][5]
However, a survey of the current literature reveals that this specific compound is not extensively characterized, lacking a defined mechanism of action (MoA).[6] This guide, therefore, is not a retrospective comparison of established data. Instead, it is a forward-looking, strategic blueprint for the de novo validation of its MoA. We will outline a multi-phase experimental strategy designed to first identify its primary cellular targets, then validate the functional consequences of target engagement, and finally, benchmark its performance against established inhibitors of the identified target class. This framework is designed to build a robust, data-driven narrative around the compound's biological activity.
Phase 1: Unbiased Target Identification and Initial Validation
The primary challenge with a novel compound is to determine where it binds in the complex milieu of the cell. A two-pronged approach, combining broad biochemical screening with targeted, cell-based validation, provides the most reliable path to identifying high-confidence molecular targets. Our working hypothesis, based on the imidazopyridine core, is that the compound is likely to interact with one or more protein kinases.
Biochemical Approach: Kinome Profiling
The most direct method to test our hypothesis is to screen the compound against a large panel of purified kinases. This provides a broad, unbiased view of its selectivity and identifies direct, physical interactions.[7]
Experimental Rationale: Kinome profiling services offer access to hundreds of active kinase enzymes in standardized biochemical assays.[7][8][9][10][11] By measuring the compound's effect on the activity of each kinase at a fixed concentration (e.g., 1 µM), we can generate an initial "hit list" of potential targets. This approach is powerful because it bypasses the complexity of cellular signaling and directly measures enzyme inhibition.[12]
Data Interpretation & Next Steps: The output is typically a percent inhibition value for each kinase. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%). The selectivity of the compound can be quantified using metrics like the selectivity entropy score, where a lower value indicates higher selectivity.[11] The top hits from this screen become our primary candidates for cellular validation.
| Parameter | Description | Utility | Service Providers |
| Primary Kinome Screen | Measures % inhibition against a large kinase panel (>300 kinases) at a single high compound concentration (e.g., 1-10 µM). | Identifies potential primary targets and off-targets. | Reaction Biology, Pamgene, AssayQuant.[7][8][10] |
| IC50 Determination | For primary hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration. | Quantifies the potency of the compound against specific kinases. | All major providers. |
| Selectivity Score (Ssel) | A quantitative measure of selectivity based on the distribution of inhibition across the kinome panel.[11] | Allows for objective comparison of selectivity between different compounds. | Carna Biosciences (via Oncolines).[11] |
Cellular Approach: Verifying Target Engagement with CETSA
A compound that inhibits a purified enzyme may not necessarily engage that same target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in intact cells or cell lysates.[13][14][15][16]
Experimental Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[13][16] When a compound binds to its target protein, it generally increases the protein's thermodynamic stability. By heating cell lysates or intact cells across a temperature gradient, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts. The amount of soluble protein remaining at each temperature can be quantified (e.g., by Western Blot or Mass Spectrometry), generating a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[14][16][17]
Workflow for Target Validation:
-
Identify Cell Line: Choose a cell line that expresses the putative target kinase(s) identified from the kinome screen.
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the samples and heat them to a range of temperatures (e.g., 40°C to 70°C for 3 minutes).[15]
-
Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates via centrifugation.
-
Quantification: Analyze the amount of soluble target protein in each sample using Western Blotting. The resulting data are plotted to generate melting curves.
Caption: CETSA workflow demonstrating ligand-induced thermal stabilization.
Phase 2: In-Depth Mechanistic & Functional Validation
With a primary target confidently identified and validated in a cellular context, the next phase is to elucidate the functional consequences of this interaction. This involves detailed biochemical characterization and mapping the compound's impact on downstream cellular signaling pathways.
Advanced Biochemical Characterization
To understand how the compound inhibits its target, it is crucial to perform kinetic analysis. This moves beyond simple IC50 determination to define the mechanism of inhibition (MoI).[18]
Experimental Rationale: For kinase inhibitors, the most common mechanisms are competitive (binding to the ATP pocket), non-competitive, or uncompetitive. The MoI can be determined by measuring the inhibitor's IC50 at varying concentrations of ATP.[19] If the IC50 value increases as the ATP concentration increases, the inhibitor is likely ATP-competitive. This is a critical piece of information for structure-activity relationship (SAR) studies and for comparing the compound to known inhibitors.[18][19]
Cellular Pathway Analysis: Phosphoproteomics
The ultimate validation of a kinase inhibitor's MoA is to demonstrate that it modulates the specific signaling pathways regulated by its target. Mass spectrometry-based phosphoproteomics is the gold standard for this, providing a global and quantitative snapshot of cellular signaling.[20][21][22]
Experimental Rationale: Kinases function by phosphorylating substrate proteins. Treating cells with an effective inhibitor should lead to a measurable decrease in phosphorylation at sites directly downstream of the target kinase. A typical phosphoproteomics workflow involves treating cells with the compound, lysing the cells, digesting proteins into peptides, enriching for phosphopeptides, and analyzing them by LC-MS/MS.[21][22][23][24]
Data Interpretation: By comparing the phosphoproteome of compound-treated cells to vehicle-treated cells, we can identify phosphorylation sites that are significantly down- or up-regulated.
-
On-Target Effects: A decrease in phosphorylation of known substrates of the target kinase provides strong evidence for on-target activity.
-
Off-Target Effects: Changes in phosphorylation of substrates of kinases that were not primary hits in the kinome screen can reveal potential off-target activities.
-
Pathway Analysis: The differentially phosphorylated proteins can be mapped to canonical signaling pathways (e.g., MAPK, PI3K/Akt) to understand the broader functional impact of the compound.
Caption: High-level workflow for a phosphoproteomics experiment.
Phase 3: Comparative Analysis & Selectivity Benchmarking
To understand the therapeutic potential of this compound, its activity and selectivity must be benchmarked against relevant alternatives. Assuming Phase 1 identified a primary kinase target (e.g., Src Family Kinase [SFK]), the appropriate comparators would be known SFK inhibitors.
Defining Alternatives:
-
Comparator 1 (Broad Spectrum): Dasatinib (a multi-kinase inhibitor that potently hits SFKs).
-
Comparator 2 (Selective): PP2 (a commonly used research-grade selective SFK inhibitor).[4]
Head-to-Head Comparison Matrix
The most effective way to compare performance is to run the key validation assays in parallel.
| Assay | This compound | Comparator 1 (e.g., Dasatinib) | Comparator 2 (e.g., PP2) | Key Question Answered |
| Kinome Profiling | Full kinome scan (% inhibition) | Full kinome scan (% inhibition) | Full kinome scan (% inhibition) | What is the relative selectivity profile across the kinome? |
| Biochemical Potency | IC50 vs. primary target (e.g., Src) | IC50 vs. primary target (e.g., Src) | IC50 vs. primary target (e.g., Src) | How potent is the compound in a purified system? |
| Cellular Target Engagement | CETSA melt shift (ΔTm) for Src | CETSA melt shift (ΔTm) for Src | CETSA melt shift (ΔTm) for Src | Does the compound engage the target in cells as effectively as known binders? |
| Cellular Pathway Modulation | Phosphoproteomics profile | Phosphoproteomics profile | Phosphoproteomics profile | Does the compound modulate the target pathway with similar or different off-target effects? |
Visualizing the Validation Strategy
The entire validation process can be visualized as a decision-making tree, where data from one phase informs the experiments in the next.
Caption: A strategic workflow for MoA validation and comparison.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture & Lysis: Culture cells expressing the target of interest to ~80% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). Lyse cells by freeze-thaw cycles or sonication. Clarify lysate by centrifugation at 20,000 x g for 20 min at 4°C.
-
Compound Incubation: Aliquot the cell lysate. Add this compound (e.g., to a final concentration of 10 µM) or vehicle (DMSO) to respective aliquots. Incubate for 30 minutes at room temperature.
-
Heat Treatment: Place the aliquots in a PCR thermocycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments), followed by a 3-minute incubation at room temperature.[15]
-
Separation of Soluble Fraction: Centrifuge the heated samples at 20,000 x g for 20 min at 4°C to pellet aggregated proteins.
-
Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and prepare for SDS-PAGE. Perform Western Blot analysis using a specific antibody against the target protein.
-
Data Analysis: Quantify band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples to visualize the thermal shift.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is a generalized example; specific buffer conditions and substrate concentrations should be optimized for each kinase.[12][19]
-
Reagent Preparation: Prepare assay buffer, recombinant active kinase, substrate (peptide or protein), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase and the compound at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mix of the substrate and ATP (typically at its Km concentration for the specific kinase).[19]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of product formed. Common detection methods include ADP-Glo™ (luminescence-based ADP detection), radiometric assays ([γ-³²P]-ATP), or fluorescence-based methods.[12][19]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: Sample Preparation for Phosphoproteomics
-
Cell Culture and Treatment: Grow cells in SILAC media if quantitative comparison between multiple conditions is desired, or use label-free methods. Treat cells with the compound or vehicle for a duration relevant to the signaling pathway of interest.
-
Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse in a urea-based buffer (e.g., 8M urea) containing a cocktail of phosphatase and protease inhibitors to preserve phosphorylation states.[24] Sonicate to shear DNA and clarify by centrifugation.
-
Protein Digestion: Perform a protein concentration assay (e.g., BCA). Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide. Dilute the urea concentration to <2M and digest the proteins overnight with trypsin.[24]
-
Peptide Desalting: Acidify the peptide solution and desalt using a C18 solid-phase extraction (SPE) column.
-
Phosphopeptide Enrichment: Elute peptides from the C18 column and dry them. Resuspend in an appropriate loading buffer and enrich for phosphopeptides using titanium dioxide (TiO₂) or Fe-NTA beads.[21][23]
-
Final Desalting: Wash the beads extensively to remove non-specifically bound peptides. Elute the phosphopeptides and perform a final desalting step using a C18 tip. The sample is now ready for LC-MS/MS analysis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KinomePro - Pamgene [pamgene.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 21. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the In Vivo Efficacy of Imidazo[4,5-c]pyridine Derivatives as Toll-Like Receptor 7 Agonists in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the activation of innate immune pathways presents a compelling strategy to overcome tumor resistance and enhance anti-tumor responses. Among the promising targets are the Toll-like receptors (TLRs), with TLR7 agonists, particularly those from the imidazo[4,5-c]pyridine chemical class, demonstrating significant potential. This guide provides a comprehensive comparison of the in vivo efficacy of a representative imidazo[4,5-c]pyridine TLR7 agonist, Resiquimod (R848), with established immuno-oncology and chemotherapy agents, namely anti-PD-1 antibodies and cyclophosphamide.
The Rise of Imidazo[4,5-c]pyridines: Potent Activators of Innate Immunity
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse biological activities. A notable derivative, Resiquimod (R848), has emerged as a potent agonist of Toll-like receptor 7 (TLR7) and, in humans, TLR8. By mimicking viral single-stranded RNA, R848 activates TLR7-expressing immune cells, primarily plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs). This activation triggers a cascade of downstream signaling, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This innate immune stimulation is pivotal in bridging the gap to a robust adaptive anti-tumor response, characterized by the activation of natural killer (NK) cells and tumor-antigen-specific T cells.[1][2][3]
Comparative In Vivo Efficacy: Resiquimod vs. Standard-of-Care Agents
The ultimate measure of any anti-cancer agent is its ability to control tumor growth and improve survival in preclinical models. Here, we compare the in vivo efficacy of Resiquimod (R848) with an immune checkpoint inhibitor (anti-PD-1 antibody) and a conventional chemotherapeutic agent (cyclophosphamide) in commonly used syngeneic mouse tumor models.
Resiquimod (R848): An Imidazo[4,5-c]pyridine TLR7 Agonist
-
Mechanism of Action: R848 activates TLR7, leading to the maturation and activation of dendritic cells, enhanced antigen presentation, and the production of pro-inflammatory cytokines. This robustly stimulates both innate and adaptive anti-tumor immunity.[3][4]
-
In Vivo Efficacy: Systemic or local administration of R848 has been shown to significantly inhibit tumor growth and prolong survival in various murine cancer models, including lung, pancreatic, and colorectal cancer.[4][5] For instance, in a murine lung cancer model, intraperitoneal injection of R848 resulted in a marked reduction in tumor burden.[4] The anti-tumor effect is often associated with an increase in activated dendritic cells, NK cells, and CD8+ T cells within the tumor microenvironment.[4]
Anti-PD-1 Antibody: Immune Checkpoint Blockade
-
Mechanism of Action: Anti-PD-1 antibodies block the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells. This "releases the brakes" on the anti-tumor T cell response, allowing for the recognition and elimination of cancer cells.
-
In Vivo Efficacy: Anti-PD-1 therapy has demonstrated significant efficacy in a range of syngeneic mouse models, such as the CT26 colon carcinoma and B16 melanoma models, leading to tumor regression and improved survival.[6][7] The efficacy is dependent on a pre-existing, albeit suppressed, anti-tumor T cell response.
Cyclophosphamide: A Conventional Chemotherapeutic Agent
-
Mechanism of Action: Cyclophosphamide is an alkylating agent that damages the DNA of rapidly dividing cells, including cancer cells, leading to apoptosis. At lower, metronomic doses, it can also have immunomodulatory effects, such as the depletion of regulatory T cells (Tregs), which can enhance anti-tumor immunity.[8]
-
In Vivo Efficacy: High-dose cyclophosphamide can induce significant tumor regression in various mouse models. Low-dose metronomic scheduling has also been shown to enhance the efficacy of immunotherapies by reducing the immunosuppressive tumor microenvironment.
Table 1: Comparative In Vivo Efficacy in Syngeneic Mouse Models
| Agent | Representative Mouse Model(s) | Typical Dosing Regimen (in mice) | Observed In Vivo Efficacy | Key Mechanistic Correlates |
| Resiquimod (R848) | Lewis Lung Carcinoma (LLC), Pancreatic (KCKO), Colon (CT26) | 20 µg, intraperitoneally, every 3 days[4] or 3 mg/kg, retro-orbitally, multiple doses[5] | Significant reduction in tumor volume and prolonged survival.[4][5] | Increased infiltration of activated DCs, NK cells, and CD8+ T cells; elevated pro-inflammatory cytokines.[4] |
| Anti-PD-1 Antibody | Colon (CT26), Melanoma (B16), Osteosarcoma (LM8) | 200-500 µg per mouse, intraperitoneally, every 3-4 days[9][10] | Tumor growth inhibition and improved survival.[6][11] | Increased ratio of CD8+ T cells to Tregs in the tumor.[11] |
| Cyclophosphamide | Melanoma (B78), Glioma | 100 mg/kg, intraperitoneally, as a single or multiple doses | Tumor growth inhibition; enhances efficacy of immunotherapy.[12] | Depletion of regulatory T cells; induction of immunogenic cell death.[8] |
Elucidating the Mechanisms: A Tale of Three Pathways
The anti-tumor efficacy of these agents stems from their distinct mechanisms of action, which are visually represented in the following diagrams.
Resiquimod (R848): Orchestrating Innate and Adaptive Immunity
Caption: Resiquimod (R848) signaling pathway in an antigen-presenting cell.
Anti-PD-1 Antibody: Releasing the T-Cell Brakes
Caption: Mechanism of action of anti-PD-1 antibody therapy.
Cyclophosphamide: Dual Action on Tumor and Immune Cells
Caption: Dual cytotoxic and immunomodulatory effects of cyclophosphamide.
Experimental Protocols: A Guide to In Vivo Efficacy Studies
Reproducible and robust in vivo studies are the cornerstone of preclinical drug development. Below are detailed, step-by-step methodologies for conducting efficacy studies using the CT26 colon carcinoma and B16 melanoma syngeneic mouse models.
Protocol 1: CT26 Colon Carcinoma Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound compared to an anti-PD-1 antibody.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 murine colon carcinoma cell line[13]
-
RPMI-1640 medium with 10% FBS
-
Matrigel
-
Test compound (e.g., Resiquimod)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)[9]
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle for the test compound according to the same schedule.
-
Group 2 (Test Compound): Administer the test compound (e.g., Resiquimod at 20 µ g/mouse , intraperitoneally, every 3 days).
-
Group 3 (Anti-PD-1): Administer anti-PD-1 antibody (e.g., 200 µ g/mouse , intraperitoneally, every 3-4 days).[9]
-
Group 4 (Isotype Control): Administer an isotype control antibody at the same dose and schedule as the anti-PD-1 antibody.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration).
-
Survival can also be monitored as a primary endpoint.
-
Protocol 2: B16 Melanoma Model
Objective: To assess the in vivo anti-tumor efficacy of a test compound in a more aggressive and less immunogenic tumor model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16-F10 murine melanoma cell line[15]
-
DMEM with 10% FBS
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Follow the procedures for tumor growth monitoring, randomization, and treatment as described in Protocol 1. Dosing regimens for the test compound and comparators should be maintained.
-
-
Efficacy Assessment:
-
Assess efficacy based on tumor growth inhibition and survival as described in Protocol 1.
-
Concluding Remarks
Imidazo[4,5-c]pyridine derivatives, exemplified by the TLR7 agonist Resiquimod, represent a promising class of immuno-oncology agents. Their ability to potently activate innate immunity provides a distinct and potentially synergistic mechanism of action compared to established therapies like immune checkpoint inhibitors and conventional chemotherapy. The in vivo data presented in this guide highlights the potential of this chemical class to induce robust anti-tumor responses. Further preclinical evaluation, particularly in combination with other immunotherapies, is warranted to fully elucidate their therapeutic potential in the fight against cancer.
References
- 1. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The influence of cyclophosphamide on antitumor immunity in mice bearing late-stage tumors | Semantic Scholar [semanticscholar.org]
- 9. ichor.bio [ichor.bio]
- 10. ichor.bio [ichor.bio]
- 11. Anti-PD-1 antibody decreases tumour-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclophosphamide allows for in vivo dose reduction of a potent oncolytic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. B16 as a mouse model for human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]
A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds in Inhibitor Design
Introduction
The imidazopyridine scaffold, a bioisostere of the natural purine nucleus, represents a privileged structure in medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its structural and electronic similarity to purines allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[9] Among the various isomeric forms, imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) have garnered significant attention as core structures for potent inhibitors targeting diverse disease pathways, from oncology to viral infections.[1][3][4][6][8][10]
This guide provides a comprehensive comparative analysis of these two key isomers. We will dissect their structural nuances, explore divergent synthetic strategies, compare their biological target profiles with supporting data, and provide validated experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to strategically select and optimize these scaffolds for their specific therapeutic applications.
Core Structural and Physicochemical Distinctions
The fundamental difference between the two isomers lies in the position of the nitrogen atom within the pyridine ring relative to the fused imidazole. This seemingly subtle change instigates significant alterations in the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology, which in turn dictates its interaction with biological targets.
-
Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 5. This arrangement results in a specific charge distribution and hydrogen bond acceptor pattern that has proven highly effective for engaging the hinge region of many protein kinases.
-
Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 6. This repositions the key hydrogen bond acceptor site, opening up different interaction possibilities and often leading to a distinct target profile compared to its [4,5-b] counterpart.
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Rationale for Significance in Drug Design |
| Common Name | 1-Deazapurine | 3-Deazapurine | Reflects its relationship to the natural purine scaffold. |
| Key H-bond Acceptor | N5 | N6 | Crucial for anchoring the inhibitor in the ATP-binding pocket of kinases and other enzymes. |
| Dipole Moment | Different from [4,5-c] isomer | Different from [4,5-b] isomer | Influences solubility, membrane permeability, and long-range interactions with the protein target. |
| Synthetic Precursor | 2,3-Diaminopyridine | 3,4-Diaminopyridine | The choice of starting material is the primary determinant of the final isomeric scaffold. |
Comparative Synthesis Strategies
The synthesis of these scaffolds is primarily dictated by the choice of the starting diaminopyridine isomer. While many specific methods exist, the most prevalent approaches involve the condensation and subsequent cyclization to form the imidazole ring.
The most common synthetic routes involve the condensation of the appropriate diaminopyridine with either carboxylic acids (or their equivalents) or aldehydes under oxidative conditions.[6] The efficiency of these reactions can often be enhanced through techniques like microwave-assisted synthesis.[1][6]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and a cornerstone of this process is understanding a molecule's selectivity. This guide provides an in-depth, comparative analysis of cutting-edge methodologies for the cross-reactivity profiling of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine , a novel small molecule with potential therapeutic applications. While the specific biological targets of this compound are still under investigation, its structural similarity to known kinase inhibitors warrants a thorough examination of its kinome-wide selectivity.[1][2][3][4]
This document is designed for researchers, scientists, and drug development professionals, offering a technical yet practical exploration of experimental strategies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reliable data.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[5][6] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activities, leading to unforeseen biological effects and potential toxicities. Comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a fundamental step in de-risking a drug candidate and elucidating its mechanism of action.
This guide will compare and contrast three orthogonal and complementary approaches to profile the cross-reactivity of this compound:
-
In Vitro Kinase Panel Screening: A broad, high-throughput method to assess interactions against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA™): A target engagement assay that confirms binding in a physiological cellular context.[7][8][9][10][11]
-
Affinity-Based Chemoproteomics: An unbiased, proteome-wide approach to identify both expected and unexpected binding partners in a cellular lysate.[12][13][14][15][16]
Visualizing the Profiling Workflow
Caption: A high-level overview of the cross-reactivity profiling workflow.
In Vitro Kinase Panel Screening: Casting a Wide Net
The most direct and comprehensive initial approach to assess kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[17][18] This method provides quantitative data on the compound's affinity or inhibitory activity against hundreds of kinases in a standardized, cell-free environment.
Rationale and Experimental Choice
A broad kinase panel, such as those offered by commercial vendors like Eurofins Discovery (KINOMEscan™) or Promega, allows for an unbiased assessment of a compound's kinome-wide interactions.[17][18] The choice of a competitive binding assay format is often preferred for initial profiling as it directly measures the interaction of the compound with the kinase's ATP-binding site, independent of the enzyme's catalytic activity or the availability of specific substrates and antibodies.[19][20][21][22]
Hypothetical Data Presentation
The results from a kinase panel screen are typically presented as a percentage of control or dissociation constant (Kd) for each kinase.
| Kinase Target | Percent of Control (%) @ 1 µM | Dissociation Constant (Kd) (nM) |
| Putative Target Kinase (PTK) | 2 | 15 |
| Kinase X | 85 | >10,000 |
| Kinase Y | 12 | 150 |
| Kinase Z | 5 | 50 |
| ... (400+ other kinases) | >90 | >10,000 |
This is hypothetical data for illustrative purposes.
A "scan" format, where the compound is tested at a single high concentration (e.g., 1 or 10 µM), is a cost-effective way to identify initial hits. Follow-up dose-response experiments are then conducted on these hits to determine their binding affinities (Kd values).
Visualizing Kinase Selectivity
Caption: A conceptual representation of kinase selectivity.
Cellular Thermal Shift Assay (CETSA™): Confirming Target Engagement in a Physiological Context
While in vitro assays are powerful, they do not always reflect a compound's behavior in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA™) is a biophysical method that allows for the direct assessment of a compound's binding to its target protein within intact cells.[7][8][9][10][11]
Principle and Rationale
The principle behind CETSA™ is that the binding of a ligand, such as our compound of interest, stabilizes the target protein against thermal denaturation.[7][8] By heating cell lysates or intact cells treated with the compound to various temperatures, we can observe a shift in the melting temperature (Tm) of the target protein. This provides direct evidence of target engagement in a physiological setting, taking into account factors like cell permeability and intracellular concentrations.
Experimental Protocol: Isothermal Dose-Response CETSA™
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions and heat them to a specific temperature (the optimal temperature is determined from a preliminary melt curve experiment) for a set duration (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method, such as Western blotting or an AlphaLISA® assay.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.
Hypothetical Data Presentation
| Compound Concentration (µM) | Soluble Target Protein (Relative Units) |
| 0 (Vehicle) | 1.0 |
| 0.01 | 1.1 |
| 0.1 | 2.5 |
| 1 | 4.8 |
| 10 | 5.0 |
| 100 | 5.1 |
This is hypothetical data for illustrative purposes.
Affinity-Based Chemoproteomics: Unbiased Discovery of Off-Targets
To gain a truly global and unbiased view of a compound's interactions, affinity-based chemoproteomics is an invaluable tool.[12][13][14][15][16] This approach utilizes the compound itself as a "bait" to pull down its binding partners from a complex cell lysate, which are then identified by mass spectrometry.
Rationale and Experimental Choice
Affinity-based chemoproteomics can reveal both anticipated and unexpected off-targets, providing a comprehensive map of the compound's interactome.[12][15] This is particularly crucial for understanding potential mechanisms of toxicity or for identifying opportunities for drug repositioning. The method involves immobilizing the compound on a solid support (e.g., beads) and incubating it with a cell lysate.
Experimental Workflow
Caption: A simplified workflow for an affinity-based chemoproteomics experiment.
Hypothetical Data Presentation
| Identified Protein | Gene Name | Fold Enrichment vs. Control | Function |
| Putative Target Kinase | PTK | 50.2 | Signal Transduction |
| Kinase Z | KINZ | 15.8 | Signal Transduction |
| Non-kinase Protein A | NKPA | 8.5 | Metabolic Enzyme |
| Non-kinase Protein B | NKPB | 5.1 | Structural Protein |
This is hypothetical data for illustrative purposes.
Synthesizing the Data: A Holistic View of Selectivity
The true power of this multi-pronged approach lies in the integration of data from all three methodologies. The in vitro kinase panel provides a broad, quantitative landscape of potential interactions. CETSA™ validates the most relevant of these interactions in a cellular context. Finally, chemoproteomics offers an unbiased discovery platform to uncover previously unknown binding partners.
By comparing the results, a comprehensive and reliable cross-reactivity profile for this compound can be constructed, guiding further optimization, and providing a solid foundation for preclinical development. This rigorous, evidence-based approach embodies the principles of scientific integrity and is essential for the successful translation of a promising molecule into a safe and effective therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease — Olink® [olink.com]
- 14. Multiplexed protein profiling by sequential affinity capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bumc.bu.edu [bumc.bu.edu]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Evaluating the Drug-Likeness of Novel Imidazo[4,5-c]Pyridine Compounds
Introduction: The Promise and Challenge of the Imidazo[4,5-c]Pyridine Scaffold
The imidazo[4,5-c]pyridine core, a structural analog of natural purines, represents a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure has been successfully incorporated into a multitude of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory compounds, and antimicrobial agents.[1][3][4][5][6] However, synthesizing a potent, target-specific compound is only the first step. The true challenge lies in sculpting this molecule to possess the appropriate physicochemical properties—its "drug-likeness"—to ensure it can navigate the complex biological milieu to reach its target and exert a therapeutic effect.
This guide provides a comprehensive framework for evaluating the drug-likeness of novel imidazo[4,5-c]pyridine derivatives. We will navigate the critical path from high-throughput in silico predictions to definitive in vitro experimental validation, offering not just protocols, but the strategic rationale behind each step. Our goal is to empower research teams to adopt a "fail early, fail cheap" philosophy, efficiently identifying and prioritizing candidates with the highest probability of clinical success.[7]
The Drug-Likeness Evaluation Funnel: An Integrated Strategy
A successful drug discovery campaign integrates computational and experimental methods in a tiered approach. Early, rapid in silico screening of a large virtual library of compounds allows for the prioritization of a smaller, more promising set for synthesis and subsequent resource-intensive in vitro testing.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
A Comparative Guide to the Synthesis of Imidazo[4,5-c]pyridine Core Structures
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its structural similarity to purines.[1][2] This core is integral to a wide array of pharmacologically active agents, including those with applications in oncology and as antimycobacterial agents.[3][4][5] The arrangement of nitrogen atoms within this fused ring system allows for diverse intermolecular interactions, making it a privileged scaffold in drug design. This guide provides a comparative analysis of key synthetic strategies to construct the imidazo[4,5-c]pyridine core, offering insights into the rationale behind various experimental approaches and providing detailed protocols for their implementation.
Key Synthetic Strategies at a Glance
The construction of the imidazo[4,5-c]pyridine core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.
| Synthetic Strategy | Key Features | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Classical Condensation (Phillips-Ladenburg Type) | Formation of the imidazole ring from a diaminopyridine precursor. | 3,4-Diaminopyridines and carboxylic acids or their derivatives. | High temperatures, often with a dehydrating agent like polyphosphoric acid (PPA).[1] | Straightforward, good for simple substitutions. | Harsh conditions, limited functional group tolerance. |
| Metal-Catalyzed Cross-Coupling/Amidation | Stepwise construction utilizing palladium and copper catalysts.[6][7][8] | Substituted chloropyridines and amides. | Often involves multi-step sequences with catalyst and ligand systems. | High degree of control over substitution, milder conditions. | Catalyst cost and removal, multi-step synthesis. |
| Solid-Phase Synthesis | Assembly of the core on a polymer support.[9][10][11][12] | Polymer-bound amines and 2,4-dichloro-3-nitropyridine. | Sequential addition of reagents with washing steps. | Amenable to library synthesis, simplified purification. | Can have lower overall yields, requires specialized equipment. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Various precursors, often similar to classical methods. | Shorter reaction times, often in green solvents.[13] | Rapid, high-yielding, can enable difficult transformations.[13] | Scalability can be a concern. |
In-Depth Analysis of Synthetic Routes
Classical Condensation Reactions
The most traditional approach to the imidazo[4,5-c]pyridine core involves the condensation of a 3,4-diaminopyridine with a carboxylic acid or its equivalent, a method analogous to the Phillips-Ladenburg imidazole synthesis.[14] This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation to drive the cyclization.[1]
Mechanism Rationale: The reaction proceeds through an initial acylation of one of the amino groups of the diaminopyridine by the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the newly formed amide carbonyl. A final dehydration step then yields the aromatic imidazole ring. The use of PPA not only facilitates the dehydration but also serves as a solvent at high temperatures.
Diagram: Phillips-Ladenburg Type Synthesis of Imidazo[4,5-c]pyridines
Caption: General workflow for the classical condensation synthesis of the imidazo[4,5-c]pyridine core.
Representative Protocol: Synthesis of 2-substituted Imidazo[4,5-c]pyridines [1]
-
To a mixture of 3,4-diaminopyridine (1 mmol) and the desired carboxylic acid (1.1 mmol), add polyphosphoric acid (5 mL).
-
Heat the reaction mixture to 150-180 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Metal-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry has increasingly turned to transition metal catalysis for the construction of complex heterocyclic systems, and the imidazo[4,5-c]pyridine core is no exception. These methods offer a higher degree of control and flexibility in introducing substituents. A common strategy involves a palladium-catalyzed amidation followed by a cyclization step to form the imidazole ring.[6][7] Copper-catalyzed reactions are also employed, particularly for N-arylation steps.[6]
Causality in Experimental Choices: The choice of catalyst and ligand is critical for the success of these reactions. Palladium catalysts, often in combination with specialized phosphine ligands, are highly effective for C-N bond formation. The ligand's role is to stabilize the metal center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Copper catalysis is often preferred for the amidation of less reactive aryl halides.
Diagram: Metal-Catalyzed Synthesis Workflow
Caption: A multi-step approach utilizing copper and palladium catalysis.
Representative Protocol: Palladium-Catalyzed Amidation/Cyclization [6][8]
-
In a reaction vessel, combine the N-aryl-3-amino-4-chloropyridine (1 mmol), an amide (e.g., formamide, 1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K2CO3, 2 mmol).
-
Add a high-boiling point solvent such as dioxane or toluene.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Solid-Phase Synthesis for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful tool for the rapid generation of compound libraries, which is highly valuable in drug discovery. The synthesis of imidazo[4,5-c]pyridines on a solid support typically involves anchoring a building block to a resin, followed by sequential reactions to build the heterocyclic core.[9][10][11][12]
Trustworthiness of the Protocol: A key aspect of SPOS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily washed away. This ensures a high purity of the resin-bound intermediate at each step, leading to a purer final product after cleavage from the support.
Diagram: Solid-Phase Synthesis Workflow
Caption: Stepwise construction of the imidazo[4,5-c]pyridine core on a solid support.
Representative Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines [9][10]
-
Amine Attachment: Swell the Rink amide resin in a suitable solvent (e.g., DMF). React the resin with an appropriate amine building block.
-
Arylation: Treat the resin-bound amine with 2,4-dichloro-3-nitropyridine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Nucleophilic Substitution: Introduce the second point of diversity by reacting the resin-bound intermediate with another amine, which displaces the second chlorine atom.
-
Nitro Group Reduction: Reduce the nitro group to an amine using a reducing agent such as tin(II) chloride dihydrate.
-
Imidazole Ring Closure: Form the imidazole ring by reacting the resulting diamine with an aldehyde.
-
Cleavage: Cleave the final product from the resin using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired trisubstituted imidazo[4,5-c]pyridine.
Conclusion
The synthesis of the imidazo[4,5-c]pyridine core is a well-explored area of organic chemistry, with a range of methods available to the modern researcher. Classical condensation reactions offer a direct, albeit often harsh, route to simpler derivatives. For more complex substitution patterns and greater functional group tolerance, metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative. For high-throughput synthesis and the generation of compound libraries for screening, solid-phase synthesis is an invaluable technique. The advent of microwave-assisted synthesis has also significantly reduced reaction times for many of these transformations. The optimal choice of synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as desired substitution, scalability, and available resources.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5âc]pyridines and Imidazo[4,5âb]pyridines - ACS Combinatorial Science - Figshare [acs.figshare.com]
- 12. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases share structural similarities, particularly within the ATP-binding pocket, which often leads to off-target effects and potential toxicity. Therefore, a rigorous assessment of a compound's selectivity is a critical step in preclinical development. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the hypothetical inhibitor 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine , against its intended target, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), and a panel of related kinases.
While the imidazo[4,5-c]pyridine scaffold is found in molecules targeting various proteins[1][2], its close relative, the imidazo[4,5-b]pyridine core, has proven effective for developing kinase inhibitors[3][4]. For the purpose of this guide, we will postulate that this compound has been identified as a potent modulator of RIPK2, a key kinase in inflammatory signaling pathways.
The Primary Target: Understanding RIPK2 and its Signaling Pathway
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a crucial transducer of signals from the intracellular pattern recognition receptors NOD1 and NOD2[5][6]. These receptors detect bacterial peptidoglycans, initiating an innate immune response. Upon activation, RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit downstream kinases like TAK1 and the IKK complex. This cascade ultimately leads to the activation of NF-κB and MAPK signaling pathways, driving the transcription of pro-inflammatory cytokines[5][6]. Dysregulation of the NOD-RIPK2 pathway is implicated in autoimmune and inflammatory conditions, making RIPK2 a compelling therapeutic target[5][7].
Designing the Selectivity Screen: Rationale and Approach
To robustly assess selectivity, a multi-pronged approach combining biochemical and cell-based assays is essential. The choice of related targets to profile against is equally critical. For our hypothetical RIPK2 inhibitor, a suitable kinase panel would include:
-
Structurally Similar Kinases: Other members of the RIPK family (e.g., RIPK1, RIPK3) that share domain architecture.
-
Functionally Related Kinases: Kinases downstream or upstream in the same pathway (e.g., TAK1, IKKβ).
-
Common Off-Targets: Kinases frequently inhibited by other ATP-competitive inhibitors (e.g., Src, Lck, Aurora Kinases).
-
Other Relevant Kinases: Based on initial broad screening data or structural bioinformatics analysis.
Experimental Protocols for Selectivity Assessment
Biochemical Kinase Selectivity Profiling
Biochemical assays directly measure the inhibition of kinase catalytic activity.[8] Commercially available kinase selectivity profiling systems, such as those using the ADP-Glo™ technology, offer a rapid and efficient method to screen against a large panel of kinases.[9][10]
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of light generated is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates inhibition.[11]
Workflow Diagram:
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for single-dose screening is 1 µM.[9]
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the test compound. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure physiologically relevant results.[10] Incubate for 60 minutes at room temperature.
-
First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent, which contains the necessary components to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence on a suitable plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Data is often visualized using a dendrogram or a selectivity score (e.g., S-score) to represent the compound's selectivity profile.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While biochemical assays measure direct enzyme inhibition, they do not confirm that the compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-target interaction in intact cells or cell lysates.[12][13]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to higher temperatures indicates target engagement.[14][15]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 monocytes expressing NOD2) to ~80% confluency. Treat cells with this compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or a DMSO vehicle control for 1 hour.[16]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[16]
-
Fractionation: Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble RIPK2 protein in each sample using standard Western blotting procedures with a specific anti-RIPK2 antibody.
-
Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble RIPK2 band against the corresponding temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control demonstrates target stabilization and engagement.[14]
Competition Binding Assay
Competition binding assays are used to determine the binding affinity (often expressed as Kᵢ) of an unlabeled test compound by measuring its ability to displace a labeled probe from the target protein.[17] This method is particularly useful for confirming a direct binding interaction and quantifying its potency.[18][19]
Principle: The assay measures the binding of a labeled ligand (e.g., a fluorescently tagged, known RIPK2 inhibitor) to the target kinase. In the presence of an unlabeled competitor (our test compound), the signal from the labeled ligand will decrease as it is displaced from the binding site. This displacement is concentration-dependent and allows for the calculation of the test compound's inhibitory constant (Kᵢ).[19][20]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant RIPK2 kinase, a labeled probe with known affinity for RIPK2, and serial dilutions of this compound.
-
Assay Setup: In a microplate, combine the RIPK2 enzyme and the labeled probe at a fixed concentration (typically at or below the Kd of the probe).[19]
-
Competition: Add the serial dilutions of the test compound to the wells. Include controls with no competitor (maximum signal) and no enzyme (background).
-
Incubation: Allow the reaction to equilibrate. Incubation time will depend on the binding kinetics of the probe.
-
Detection: Measure the signal from the bound probe using an appropriate detection method (e.g., fluorescence polarization, TR-FRET).[11]
-
Analysis: Plot the signal against the logarithm of the competitor concentration. Fit the resulting dose-response curve to a suitable model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled probe. The Kᵢ can then be calculated from the EC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the labeled probe.[19]
Data Presentation and Interpretation
To facilitate clear comparison, the selectivity data should be summarized in a structured table. This allows researchers to quickly assess the potency and selectivity profile of the compound.
Table 1: Selectivity Profile of this compound
| Kinase Target | Family/Pathway | Biochemical IC₅₀ (nM) | % Inhibition @ 1 µM | Cellular Target Engagement (CETSA ΔTₘ, °C) |
| RIPK2 | RIPK / Innate Immunity | 15 | 98% | +5.2 |
| RIPK1 | RIPK / Innate Immunity | 850 | 45% | +0.8 |
| RIPK3 | RIPK / Necroptosis | >10,000 | 5% | Not Detected |
| TAK1 | MAPK / Innate Immunity | 1,200 | 30% | Not Detected |
| IKKβ | NF-κB Pathway | >10,000 | <5% | Not Detected |
| Src | Tyrosine Kinase | 2,500 | 18% | Not Detected |
| Lck | Tyrosine Kinase | 3,100 | 15% | Not Detected |
| Aurora A | Serine/Threonine Kinase | >10,000 | 2% | Not Detected |
Data presented is hypothetical for illustrative purposes.
Interpretation: The hypothetical data in Table 1 demonstrates that this compound is a potent inhibitor of RIPK2 with a biochemical IC₅₀ of 15 nM. The selectivity is excellent, with IC₅₀ values against related kinases like RIPK1 being over 50-fold higher. The strong thermal shift observed in the CETSA experiment (+5.2°C) confirms robust engagement with RIPK2 in a cellular context, while no significant engagement is seen with other tested kinases. This combination of biochemical potency and selective cellular target engagement provides strong evidence for its utility as a selective RIPK2 probe or therapeutic lead.
Conclusion
Assessing the selectivity of a kinase inhibitor is a non-trivial but essential undertaking in drug development. By employing a systematic approach that combines direct biochemical inhibition assays, cellular target engagement studies, and competition binding assays, researchers can build a comprehensive and reliable selectivity profile. This guide, using the hypothetical RIPK2 inhibitor this compound as an exemplar, outlines the key principles, workflows, and experimental protocols necessary to rigorously validate a compound's specificity, thereby enabling informed decisions on its progression through the drug discovery pipeline.
References
- 1. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thesgc.org [thesgc.org]
- 7. RIPK2 receptor interacting serine/threonine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Imidazo[4,5-C]pyridine Derivative Against Known PARP Inhibitors: A Comparative Guide for Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The structural similarity to endogenous purines allows these compounds to interact with a variety of biological macromolecules.[3] Notably, certain derivatives of imidazo[4,5-c]pyridine have demonstrated potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[1] This guide focuses on a hypothetical novel compound, 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine, and outlines a comprehensive benchmarking strategy against the established therapeutic PARP inhibitors, Olaparib and Rucaparib.
The rationale for this comparison is grounded in the principle of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death.[4][5][6][7] Olaparib and Rucaparib are potent PARP inhibitors approved for the treatment of various cancers with these underlying DNA repair defects.[1][2][8][9] This guide will provide researchers, scientists, and drug development professionals with a detailed framework for evaluating the potential of this compound as a next-generation PARP inhibitor.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][10] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[10][11] PARP inhibitors function by binding to the catalytic domain of PARP, preventing the synthesis of PAR and trapping the PARP enzyme on the DNA.[10][12] This "trapped" PARP-DNA complex is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[10]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4] However, in cancer cells with mutations in BRCA1/2 or other HR-related genes, this repair pathway is compromised. The concurrent inhibition of PARP-mediated SSB repair and a deficient HR pathway is synthetically lethal, leading to genomic instability and apoptotic cell death.[5][6][7]
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Rucaparib - Wikipedia [en.wikipedia.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Olaparib - NCI [cancer.gov]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine, a halogenated heterocyclic compound. Our commitment is to furnish researchers, scientists, and drug development professionals with scientifically sound and field-proven insights, ensuring safety and regulatory adherence.
The guidance herein is built upon the foundational principles of chemical safety and hazardous waste management, drawing from regulations for similar chemical structures and classes. The causality behind each procedural step is explained to foster a deeper understanding and a culture of safety.
Hazard Assessment and Immediate Safety Precautions
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
-
Flammability: While the flammability of this specific compound is unconfirmed, related pyridine compounds are flammable liquids.[1][3]
Personal Protective Equipment (PPE) - Your First Line of Defense
A risk assessment should always precede handling. The following PPE is mandatory when managing waste containing this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended if splashing is a risk.[4] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Skin Protection | A fully-buttoned laboratory coat and impervious gloves (e.g., butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact with similar chemicals.[5] | Prevents skin contact, which can lead to irritation and absorption of the harmful substance. |
| Respiratory Protection | To be used in a properly functioning, certified laboratory chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained and fit-tested personnel.[4][5] | Minimizes the risk of inhaling potentially toxic vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[6] As a halogenated organic compound, it is subject to specific disposal requirements.[7][8][9]
Segregation and Collection:
-
Designated Waste Container: Dedicate a specific, compatible, and clearly labeled waste container for this compound and its residues. The container must be in good condition with a secure, threaded cap to prevent leaks and vapor release.[5][10]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound".[5][10] Include the approximate concentration and any other solvents present in the waste stream.
-
Avoid Mixing: Do not mix this waste with non-halogenated waste streams.[10] Commingling can complicate the disposal process and increase costs. It is also crucial to avoid mixing with incompatible materials such as strong oxidizers and acids.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated, well-ventilated, and cool secondary containment area away from heat sources and direct sunlight.[3][5]
Disposal Pathway:
-
Engage a Licensed Disposal Service: The disposal of hazardous waste must be handled by a certified and licensed hazardous waste disposal company. These companies have the expertise and facilities to manage chemical waste in an environmentally responsible and compliant manner.
-
Waste Characterization: Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards. An SDS for a similar compound can be a useful reference.
-
Incineration: High-temperature incineration is the preferred disposal method for many halogenated organic compounds.[6][7] This process is designed to destroy the chemical structure, minimizing its environmental impact. The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases (like HCl) produced during combustion.[7]
-
Land Disposal Restrictions: Be aware that halogenated organic compounds are often subject to land disposal restrictions, meaning they must be treated to meet specific standards before they can be landfilled.[7][8][9] Your licensed disposal partner will be knowledgeable about these regulations.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
-
For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]
-
Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[1]
-
Decontaminate the area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]
-
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By adhering to these guidelines, which are rooted in established safety protocols for hazardous halogenated organic compounds, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EH&S department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
A Researcher's Guide to the Safe Handling of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
As a novel compound in drug discovery and development, 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine presents both unique opportunities and potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe and productive laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the chemical structure, we must anticipate a range of potential hazards. The imidazo[4,5-c]pyridine core is a nitrogen-containing heterocycle, which can exhibit biological activity and potential toxicity. The presence of a chloro- group introduces the risks associated with chlorinated organic compounds, including potential persistence in the environment and toxicity.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[2]
-
Chronic Toxicity: Long-term exposure effects are unknown, but related compounds may have effects on the liver, kidneys, and central nervous system.[3]
-
Environmental Hazards: Chlorinated organic compounds can be toxic to aquatic life and may persist in the environment.[4]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2][5] Double-gloving is recommended. | Provides a barrier against skin contact. Check for breakthrough times and replace gloves frequently, especially after direct contact. |
| Eye Protection | Chemical splash goggles.[2] A face shield should be worn if there is a significant splash hazard. | Protects against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat.[3][5] Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of potentially harmful vapors or dust. |
Engineering Controls: Containing the Hazard
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a properly functioning and certified chemical fume hood.[2][3] This is critical to prevent the inhalation of vapors or fine powders.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[2][5]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be available in the immediate work area.[3]
Safe Handling and Operational Workflow
A systematic workflow is crucial for minimizing the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards and have reviewed the experimental protocol.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents to minimize traffic in and out of the fume hood.
-
Weigh the solid compound on a tared weigh boat within the fume hood. Use a spatula to handle the solid and avoid generating dust.
-
-
Experimentation:
-
When dissolving or reacting the compound, use a closed or contained system whenever possible to prevent the release of vapors.
-
If heating is required, use a controlled heating source such as a heating mantle or hot plate with a temperature probe. Avoid open flames.
-
Continuously monitor the reaction for any unexpected changes.
-
During workup procedures, be mindful of the potential for the compound to be present in both aqueous and organic layers.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the compound. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is generally effective.
-
Segregate all waste streams as described in the disposal plan below.
-
Properly doff and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Spill and Emergency Procedures
Even with the best precautions, accidents can happen. Being prepared is critical.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Prevent the spill from entering drains.
-
Allow only trained emergency response personnel to clean up the spill.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
-
Storage and Disposal Plan
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store in a designated cabinet for toxic or hazardous chemicals.
Disposal Plan
As a chlorinated heterocyclic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and chemically compatible container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety office.
-
-
Disposal Procedures:
Conclusion: A Culture of Safety
The safe handling of this compound, like any novel chemical, relies on a foundation of knowledge, preparation, and a commitment to a culture of safety. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established protocols, researchers can confidently and safely advance their scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. scribd.com [scribd.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

